1-Aminocyclohexanecarbonitrile
Description
Properties
IUPAC Name |
1-aminocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-6-7(9)4-2-1-3-5-7/h1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMMCZRNZCKXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044488 | |
| Record name | 1-Aminocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5496-10-6 | |
| Record name | 1-Aminocyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5496-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclohexanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonitrile, 1-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aminocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclohexanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOCYCLOHEXANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356LN33RP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile (CAS: 5496-10-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Aminocyclohexanecarbonitrile, a versatile bifunctional organic compound. It is a derivative of cyclohexane containing both an amino and a nitrile functional group attached to the same carbon atom. This unique structure makes it a valuable intermediate in the synthesis of various chemical entities, particularly in the realm of medicinal chemistry and drug development.[1]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 5496-10-6 | [2][3] |
| Molecular Formula | C₇H₁₂N₂ | [2][3] |
| Molecular Weight | 124.18 g/mol | [2][3] |
| Physical Form | Solid or Semi-Solid or Liquid or Lump | [4] |
| Boiling Point | 236.16 °C (estimated) | [5][6] |
| Flash Point | 96.60 °C (206.00 °F) TCC (estimated) | [5][6] |
| Vapor Pressure | 0.048000 mmHg @ 25.00 °C (estimated) | [5][6] |
| logP (o/w) | 0.537 (estimated) | [5][6] |
| Water Solubility | 39,950 mg/L @ 25 °C (estimated) | [5][6] |
| Topological Polar Surface Area | 49.8 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectral data for this compound is available and has been recorded using the film technique on a Bruker IFS 85 instrument.[2] This spectrum is characterized by absorption bands corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H stretching of the cyclohexane ring.
Comprehensive analytical data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers.[7]
Synthesis and Experimental Protocols
The most common and historically significant method for synthesizing α-aminonitriles like this compound is the Strecker synthesis .[8][9][10] This reaction is a three-component condensation of a ketone (cyclohexanone), ammonia, and a cyanide source.[11]
General Experimental Protocol: Strecker Synthesis
The Strecker reaction is a robust method for preparing α-amino acids and their nitrile precursors.[8][9][11] The synthesis involves the formation of an imine from a ketone or aldehyde, which is then attacked by a cyanide nucleophile.[10][12]
Materials:
-
Cyclohexanone
-
Ammonia (or an ammonium salt like NH₄Cl)
-
Cyanide source (e.g., KCN, NaCN, or TMSCN)
-
Solvent (e.g., water, methanol)
-
Acid for workup (if necessary)
Procedure:
-
The ketone (cyclohexanone) is reacted with ammonia to form a cyclohexylimine intermediate.[10][11] The carbonyl oxygen is first protonated, followed by nucleophilic attack by ammonia. Subsequent dehydration yields the iminium ion.[11]
-
A cyanide ion, typically from a salt like KCN or NaCN, then performs a nucleophilic attack on the iminium carbon.[11]
-
This addition results in the formation of the α-aminonitrile product, this compound.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether), washed, and dried. The final product can be purified by methods like flash chromatography or distillation.[8]
Caption: Workflow of the Strecker Synthesis for this compound.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile building block in organic synthesis.
-
Reduction: The nitrile group can be reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, yielding a 1,2-diamine.[1][8]
-
Oxidation: The amino group is susceptible to oxidation, potentially forming oximes or other nitrogen-containing functionalities.[1]
-
Substitution: The primary amino group can act as a nucleophile in reactions with alkyl halides or acyl chlorides to produce N-substituted derivatives.[1]
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid.[8]
Its primary application lies as a chemical intermediate in the synthesis of more complex molecules, especially in the pharmaceutical industry for the development of new therapeutic agents.[1][5]
Caption: Key Chemical Transformations of this compound.
Safety and Toxicology
This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details | Reference |
| GHS Pictograms | Danger | [2][4] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][4] |
| H302: Harmful if swallowed. | [2] | |
| H312: Harmful in contact with skin. | [2] | |
| H332: Harmful if inhaled. | [2] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P310: Immediately call a POISON CENTER or doctor/physician. | [4] | |
| Toxicity Data | Oral-rat LDLo: 200 mg/kg | [5] |
| Skin-rabbit LDLo: 200 mg/kg | [5] |
Handling Recommendations: This compound should only be handled in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[13] Store in a dark, cool place under an inert atmosphere.[4]
Conclusion
This compound (CAS 5496-10-6) is a key chemical intermediate with significant potential in organic synthesis. Its preparation via the Strecker synthesis is a classic and efficient method. The presence of both amino and nitrile groups allows for a wide range of chemical transformations, making it a valuable precursor for α-amino acids, diamines, and other nitrogen-containing heterocyclic compounds of interest to the pharmaceutical and chemical industries. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
References
- 1. Buy this compound | 5496-10-6 [smolecule.com]
- 2. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 5496-10-6 [sigmaaldrich.com]
- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 6. 1-aminocyclohexane carbonitrile [flavscents.com]
- 7. 5496-10-6 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile
This guide provides essential technical information regarding 1-aminocyclohexanecarbonitrile, a bifunctional organic compound featuring both an amino and a nitrile group attached to a cyclohexane ring. Its unique structure makes it a valuable intermediate in the synthesis of various chemical entities, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and chemical synthesis planning.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂[1][2][3] |
| Molecular Weight | 124.18 g/mol [1][2] |
| IUPAC Name | 1-aminocyclohexane-1-carbonitrile[1] |
| CAS Number | 5496-10-6[2] |
| Synonyms | 1-amino-1-cyanocyclohexane, 1-Cyanocyclohexylamine[1][3] |
Synthesis Methodology
One common method for the synthesis of this compound involves the Strecker synthesis. This protocol utilizes cyclohexanone, a cyanide source (like potassium cyanide), and an ammonia source (like ammonium chloride) as the primary reactants.
Experimental Protocol Outline: Strecker Synthesis
-
Reaction Setup: Cyclohexanone is reacted with an alkali metal cyanide (e.g., KCN) and an ammonium salt (e.g., NH₄Cl) in a suitable solvent, typically an aqueous or alcoholic medium.
-
Intermediate Formation: In the initial step, the cyclohexanone reacts with ammonia to form a cyclohexanimine intermediate.
-
Nucleophilic Addition: The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile product, this compound.
-
Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The final product is then purified using standard laboratory techniques such as distillation or crystallization to yield the pure compound.
While specific reaction conditions such as temperature, pressure, and reaction time can be optimized, this pathway represents a fundamental approach to its synthesis.[4]
References
An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile
This technical guide provides a comprehensive overview of 1-aminocyclohexanecarbonitrile, a versatile bifunctional molecule with applications in organic synthesis and as a building block for pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Nomenclature
IUPAC Name: 1-aminocyclohexane-1-carbonitrile[1]
Synonyms: A variety of synonyms are used to refer to this compound in literature and commerce. These include:
-
1-amino-1-cyanocyclohexane[1]
-
1-amino-cyclohexanecarbonitrile[3]
-
This compound[2]
-
1-cyanocyclohexyl amine[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [1][4] |
| Molecular Weight | 124.18 g/mol | [1][4] |
| CAS Number | 5496-10-6 | [1][2] |
| Boiling Point | 236.2 °C at 760 mmHg | [5] |
| Flash Point | 96.6 °C | [5] |
| Vapor Pressure | 0.048 mmHg at 25 °C (estimated) | [3] |
| logP (o/w) | 0.537 (estimated) | [3] |
| Water Solubility | 39,950 mg/L at 25 °C (estimated) | [3] |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the Strecker amino acid synthesis, a well-established method for producing α-aminonitriles. The general approach involves the reaction of a ketone (in this case, cyclohexanone) with an amine and a cyanide source.
Synthesis from Cyclohexanone Cyanohydrin
A common laboratory-scale synthesis involves the amination of cyclohexanone cyanohydrin.
Reaction: Cyclohexanone cyanohydrin + Ammonia → this compound + Water
Detailed Protocol: While a specific, detailed, step-by-step protocol from a peer-reviewed journal is not readily available in the initial search, a general procedure can be outlined based on analogous syntheses. A related synthesis of 1-aminoisobutyronitrile is mentioned, which is prepared by substituting cyclohexanone cyanohydrin with acetone cyanohydrin[6]. The synthesis of 1,1'-Azo-bis-1-cyclohexanenitrile also starts from a related precursor, highlighting the reactivity of the cyanohydrin group[7].
A plausible experimental procedure would involve the following steps:
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with cyclohexanone cyanohydrin and a suitable solvent, such as ethanol.
-
Amination: The vessel is cooled in an ice bath, and a solution of ammonia in ethanol is added dropwise with stirring. The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled, and any excess ammonia is carefully evaporated. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.
Chemical Reactivity and Applications
This compound possesses two reactive functional groups: an amino group (-NH₂) and a nitrile group (-C≡N). This dual functionality makes it a valuable intermediate in organic synthesis.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-aminocyclohexanecarboxylic acid, a non-proteinogenic amino acid.
-
Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases.
-
Pharmaceutical Intermediate: The unique structural motif of this compound makes it a useful building block in the synthesis of more complex pharmaceutical agents[8].
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic pathway for this compound from cyclohexanone.
Caption: Synthetic route to this compound.
References
- 1. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buy this compound | 5496-10-6 [smolecule.com]
Spectral Data of 1-Aminocyclohexanecarbonitrile: A Technical Guide
Introduction
1-Aminocyclohexanecarbonitrile is a bifunctional organic compound incorporating both an amino and a nitrile group attached to a cyclohexane ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such spectra. This information is crucial for researchers and scientists involved in the synthesis, identification, and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| Data not explicitly found in search results | C1 (quaternary carbon bonded to -NH₂ and -CN) |
| Data not explicitly found in search results | C2, C6 (CH₂) |
| Data not explicitly found in search results | C3, C5 (CH₂) |
| Data not explicitly found in search results | C4 (CH₂) |
| Data not explicitly found in search results | -CN (nitrile carbon) |
Note: A reference to the ¹³C NMR spectrum of this compound can be found in the publication: K. Bailey, D. Legault Org. Magn. Resonance 15, 68(1981)[1]. Access to this specific journal article would be required to obtain the precise chemical shift values.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Proton Assignment |
| ~1.71 | multiplet | 10H | Cyclohexane ring protons (CH₂) |
| Not specified in predicted data | singlet (broad) | 2H | Amino group protons (-NH₂) |
Note: The predicted ¹H NMR spectrum for a similar compound, cyclohexylamine, in D₂O shows a multiplet around 1.71 ppm for the cyclohexane protons. The amino protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra of a solid organic compound like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and that does not have signals that would overlap with the analyte signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent, or use the residual solvent peak for calibration.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and nitrile functional groups, as well as for the C-H bonds of the cyclohexane ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3250 | N-H (amine) | Stretching (often two bands for a primary amine) |
| 2250-2210 | C≡N (nitrile) | Stretching |
| 2950-2850 | C-H (alkane) | Stretching |
| 1650-1580 | N-H (amine) | Bending |
Note: The IR spectrum of this compound has been recorded as a film on a Bruker IFS 85 instrument[1].
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes a common method for obtaining an IR spectrum of a solid sample.
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry.
-
The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Mass Spectral Data
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.
| m/z (mass-to-charge ratio) | Ion |
| 124.100048391 | [M]⁺ (Molecular Ion, exact mass)[1] |
| Data not explicitly found in search results | Fragment ions |
Expected Fragmentation:
While a detailed experimental mass spectrum is not available, common fragmentation pathways for similar compounds would involve:
-
Loss of the amino group (-NH₂): [M - 16]⁺
-
Loss of the nitrile group (-CN): [M - 26]⁺
-
Cleavage of the cyclohexane ring: This can lead to a variety of smaller fragment ions.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI), a common technique for volatile organic compounds.
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer. For a solid with sufficient vapor pressure, a direct insertion probe can be used. The sample is heated in the vacuum of the instrument to promote vaporization.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
-
Fragmentation:
-
The high energy of the ionization process causes the molecular ions to be in an excited state, leading to fragmentation into smaller, positively charged ions and neutral radicals or molecules.
-
-
Mass Analysis:
-
The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Aminocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 1-aminocyclohexanecarbonitrile. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring high-quality spectra, and visual diagrams to illustrate the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar small molecules.
Predicted NMR Data for this compound
Due to the absence of a publicly available, experimentally verified high-resolution NMR dataset for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on typical values for substituted cyclohexanes, taking into account the electronic effects of the amino and nitrile functional groups. The numbering convention used for peak assignments is illustrated in the molecular structure diagram in Section 4.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct multiplets corresponding to the axial and equatorial protons of the cyclohexane ring, and a broad singlet for the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constants (J) [Hz] | Number of Protons |
| H-2ax, H-6ax | 1.60 - 1.75 | m | - | 2 |
| H-2eq, H-6eq | 1.85 - 2.00 | m | - | 2 |
| H-3ax, H-5ax | 1.45 - 1.60 | m | - | 2 |
| H-3eq, H-5eq | 1.70 - 1.85 | m | - | 2 |
| H-4ax | 1.30 - 1.45 | m | - | 1 |
| H-4eq | 1.55 - 1.70 | m | - | 1 |
| -NH₂ | 1.5 - 2.5 | br s | - | 2 |
Note: The chemical shift of the amine protons is highly dependent on solvent and concentration and may exchange with D₂O.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals: one for the quaternary carbon, one for the nitrile carbon, and three for the chemically non-equivalent methylene carbons of the cyclohexane ring.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-1 | 50 - 55 |
| C-2, C-6 | 30 - 35 |
| C-3, C-5 | 23 - 28 |
| C-4 | 24 - 29 |
| -C≡N | 120 - 125 |
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous sample preparation and appropriate instrument parameter selection. The following are generalized protocols that can be adapted for this compound.[1][2][3][4]
Sample Preparation
-
Sample Weighing : For ¹H NMR, dissolve 5-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1][2]
-
Solvent Selection : Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on solubility. The choice of solvent will affect the chemical shifts, particularly of the amine protons.
-
Sample Transfer : It is advisable to first dissolve the sample in a small vial before transferring the solution into a 5 mm NMR tube using a Pasteur pipette.[1] If any particulate matter is present, the solution should be filtered, for instance, through a small cotton plug in the pipette.[4]
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (for organic solvents).[1] Alternatively, the residual solvent peak can be used for calibration.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR Parameters:
-
Pulse Program : A standard 30-degree or 45-degree pulse sequence (e.g., zg30).[5]
-
Spectral Width (SW) : 12-16 ppm.
-
Number of Scans (NS) : 8-16 scans, increasing for more dilute samples.[6]
¹³C NMR Parameters:
-
Pulse Program : A proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgpg30).[5][6]
-
Spectral Width (SW) : 200-240 ppm.
-
Acquisition Time (AQ) : 1-2 seconds.[6]
-
Relaxation Delay (D1) : 2 seconds.[6]
-
Number of Scans (NS) : 128-1024 scans, depending on the sample concentration, due to the low natural abundance of ¹³C.[6]
Data Processing
-
Fourier Transformation (FT) : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing : The chemical shift axis is calibrated using the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent signal.
-
Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.
Mandatory Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR analysis.
Conclusion
NMR spectroscopy is an unparalleled technique for the structural determination of organic molecules like this compound. By combining the predicted ¹H and ¹³C NMR data with the detailed experimental protocols provided in this guide, researchers can effectively acquire and interpret the necessary spectra for unambiguous structure confirmation and purity assessment. The presented workflow and molecular diagrams serve as a practical reference for planning and executing NMR-based analyses in a research and development setting.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Key Functional Groups of 1-Aminocyclohexanecarbonitrile
This technical guide provides a comprehensive overview of the core functional groups in this compound, a molecule of significant interest in organic synthesis and medicinal chemistry. This document details the structural and spectroscopic properties of its key functional groups, provides experimental protocols for its synthesis and characterization, and presents quantitative data in a clear, accessible format.
Core Structure and Key Functional Groups
This compound is a bifunctional organic compound built upon a cyclohexane ring. Its chemical formula is C₇H₁₂N₂. The molecule's reactivity and utility in chemical synthesis are primarily dictated by two key functional groups attached to the same carbon atom of the cyclohexane ring:
-
Amino Group (-NH₂): A primary amine group that imparts basic properties to the molecule and serves as a nucleophilic center. It is a key site for derivatization to form amides, sulfonamides, and other nitrogen-containing functionalities.
-
Nitrile Group (-C≡N): A cyano group that is electrophilic at the carbon atom and can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine.
The presence of both a nucleophilic amine and an electrophilic nitrile on the same carbon atom, an α-aminonitrile, makes it a versatile building block in the synthesis of more complex molecules, including amino acids and heterocyclic compounds.
Quantitative Structural and Spectroscopic Data
The precise arrangement of atoms and their electronic environment dictates the chemical behavior of this compound. The following tables summarize key quantitative data related to its structure and spectroscopic signatures.
Table 1: Calculated Bond Lengths and Angles
| Bond/Angle | Value |
| C-C (cyclohexane) | ~1.54 Å |
| C-C≡N | ~1.47 Å |
| C≡N | ~1.15 Å |
| C-NH₂ | ~1.47 Å |
| N-H | ~1.01 Å |
| ∠ C-C-C (cyclohexane) | ~111.5° |
| ∠ C-C-NH₂ | ~109.5° |
| ∠ C-C-C≡N | ~109.5° |
| ∠ H-N-H | ~107° |
| ∠ C-C≡N | ~178° |
Note: These are approximate values based on computational models and may vary slightly based on the experimental method used for determination.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3350 - 3250 | Medium | N-H stretch (asymmetric) | Amino |
| 3300 - 3200 | Medium | N-H stretch (symmetric) | Amino |
| 2930 - 2850 | Strong | C-H stretch (cyclohexane) | Alkane |
| 2240 - 2220 | Medium | C≡N stretch | Nitrile |
| 1620 - 1580 | Medium | N-H bend (scissoring) | Amino |
| 1450 | Medium | C-H bend (cyclohexane) | Alkane |
Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~1.2 - 1.8 | Multiplet | Cyclohexane ring protons (-CH₂) |
| ¹H | ~2.0 (variable) | Broad Singlet | Amino protons (-NH₂) |
| ¹³C | ~23 - 35 | - | Cyclohexane ring carbons (-CH₂) |
| ¹³C | ~50 | - | Quaternary carbon (C-NH₂, C-C≡N) |
| ¹³C | ~120 | - | Nitrile carbon (-C≡N) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Strecker synthesis. This one-pot, three-component reaction involves the reaction of a ketone (cyclohexanone), a source of ammonia, and a cyanide source.
Materials:
-
Cyclohexanone
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ammonium Hydroxide (aqueous ammonia)
-
Methanol
-
Diethyl ether
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask and cool the solution in an ice bath.
-
To the cold solution, add a solution of sodium or potassium cyanide in water, followed by the addition of aqueous ammonia.
-
While vigorously stirring the mixture in the ice bath, add cyclohexanone dropwise.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to overnight.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Safety Precautions: This synthesis involves highly toxic cyanide salts. All manipulations must be carried out in a certified fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Acidic conditions should be avoided during workup to prevent the formation of highly toxic hydrogen cyanide gas.
Infrared (IR) Spectroscopy:
-
Obtain a small sample of the purified this compound.
-
If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
If the sample is a solid, it can be analyzed as a KBr pellet or as a mull (e.g., Nujol).
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H stretch of the amino group, the C-H stretch of the cyclohexane ring, and the C≡N stretch of the nitrile group as detailed in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O with a suitable reference standard) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the spectra to confirm the presence of the cyclohexane ring protons and the characteristic chemical shifts of the carbons associated with the amino and nitrile functional groups as outlined in Table 3. The broad singlet for the amino protons in the ¹H NMR spectrum is a key indicator.
Visualization of Key Relationships
The following diagram illustrates the molecular structure of this compound, highlighting its key functional groups.
Caption: Molecular structure of this compound with key functional groups.
The diagram below outlines the experimental workflow for the synthesis of this compound via the Strecker reaction.
The Biological Significance of the α-Aminonitrile Group: A Technical Guide
The α-aminonitrile moiety, characterized by an amino group and a nitrile group attached to the same carbon atom, is a cornerstone of modern medicinal chemistry and drug development. This functional group is not merely a synthetic intermediate but a key pharmacophore that imparts significant biological activity to a wide range of molecules. Its importance is underscored by its presence in approved drugs and numerous clinical candidates. This technical guide provides an in-depth exploration of the biological significance of the α-aminonitrile group, detailing its role as an enzyme inhibitor, its applications in drug design, and its prevalence in biologically active compounds.
The α-Aminonitrile Group as a Covalent Reversible Inhibitor
A primary role of the N-acylated α-aminonitrile group in a biological context is to act as a "warhead" for the covalent reversible inhibition of serine and cysteine proteases.[1][2] The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site. This forms a transient, covalent thioimidate or O-acylisourea intermediate, respectively, which effectively blocks the catalytic activity of the enzyme.[1] This reversible covalent mechanism often leads to potent and sustained inhibition.[3]
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[5] Several highly successful antidiabetic drugs are α-aminonitrile-based DPP-4 inhibitors.[6]
Table 1: Quantitative Data for α-Aminonitrile-Based DPP-4 Inhibitors
| Compound | Target | IC50 / Ki | Reference Compound | IC50 of Reference |
| Vildagliptin | DPP-4 | IC50 = 2.3 nM | - | - |
| Saxagliptin | DPP-4 | Ki = 1.3 nM | - | - |
| Compound 53 | DPP-4 | IC50 = 4 nM | Sitagliptin | IC50 = 4.38 nM[7] |
| Compound 54 | DPP-4 | IC50 = 10 nM | Sitagliptin | IC50 = 4.38 nM[7] |
| Compound 2f | DPP-4 | IC50 = 1.266 nM | Sitagliptin | IC50 = 4.380 nM[7] |
| Compound 1 | DPP-4 | IC50 = 1.6 µM | - | - |
| Compound 2 | DPP-4 | IC50 = 0.3 µM | - | - |
| Compound 3 | DPP-4 | IC50 = 1.2 µM | - | - |
| Compound 4 | DPP-4 | IC50 = 4 µM | - | - |
Data compiled from multiple sources.[7][8][9]
Inhibition of Cathepsins
Cathepsins are a family of cysteine proteases involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer.[10] The α-aminonitrile scaffold has been successfully employed to develop potent and selective cathepsin inhibitors. Odanacatib, a cathepsin K inhibitor, was developed for the treatment of osteoporosis.[11]
Table 2: Quantitative Data for α-Aminonitrile-Based Cathepsin Inhibitors
| Compound | Target | Ki | Selectivity (Ki) |
| Odanacatib | Cathepsin K | 0.2 nM | >200-fold vs Cat B, L, S |
| Azadipeptide nitrile 27 | Cathepsin K | 0.29 nM | Cat L: 93 nM, Cat S: 517 nM, Cat B: 2484 nM[10] |
| Compound 28 | Cathepsin S | 1.2 nM | - |
| Compound 36 | Cathepsin S | 1.0 nM | - |
| Azadipeptide nitrile 1 | Cathepsin K | 0.024 nM | Cat L: ~pM, Cat B/S: ~nM[12] |
| Azadipeptide nitrile 2 | Cathepsin K | ~pM | Cat L: ~pM, Cat B/S: ~nM[12] |
| Azadipeptide nitrile 3 | Cathepsin K | ~pM | Cat L: ~pM, Cat B/S: ~nM[12] |
Data compiled from multiple sources.[10][12][13]
The α-Aminonitrile Group in Drug Design and Medicinal Chemistry
Beyond its role as a covalent inhibitor, the α-aminonitrile group possesses several physicochemical properties that make it an attractive pharmacophore in drug design. It can act as a bioisostere for other functional groups, such as carbonyls, and can participate in crucial hydrogen bonding and polar interactions within a protein's binding site.[6] The nitrile group's strong dipole moment can facilitate favorable interactions with the target protein.[6]
Broad Spectrum of Biological Activities
Compounds containing the α-aminonitrile moiety have demonstrated a wide array of biological activities beyond enzyme inhibition.
Anticancer Activity
Several studies have reported the synthesis and evaluation of α-aminonitrile derivatives as potential anticancer agents.[14][15] These compounds have shown promising in vitro activity against various cancer cell lines.
Table 3: Anticancer Activity of α-Aminonitrile-Containing Compounds
| Compound | Cell Line | IC50 (µM/L) | Reference Drug |
| Compound 4 | HepG2 | 17.69 | Doxorubicin |
| Compound 7 | HepG2 | 20.31 | Doxorubicin |
| Compound 15 | HepG2 | 25.4 | Doxorubicin |
| Compound 7 | MCF7 | 17.69 | Doxorubicin |
| Compound 14a | MCF7 | 27.09 | Doxorubicin |
Data from a study on novel 5-Amino[1][3][16]Triazole Derivatives.[14]
Antibacterial and Antifungal Activities
The α-aminonitrile scaffold is also found in compounds with antibacterial and antifungal properties.[4][17] Studies have shown that both the α-aminonitrile ligand itself and its metal complexes can exhibit significant antimicrobial activity.[4][17]
Table 4: Antibacterial Activity of an α-Aminonitrile Ligand and its Metal Complexes (Inhibition Zone in mm)
| Compound | Pseudomonas spp. | Escherichia coli | Proteus spp. | Staphylococcus aureus |
| Ligand (L) | 11 | 21 | 12 | 21 |
| Mn(II) Complex | 14 | 14 | 13 | 18 |
| Co(II) Complex | 15 | 15 | 14 | 19 |
| Ni(II) Complex | 13 | - | 12 | 17 |
| Cu(II) Complex | 16 | 16 | 15 | 20 |
| Zn(II) Complex | 12 | - | 11 | 16 |
Data from a study on new α-Aminonitrile complexes.[4]
Experimental Protocols
The synthesis and biological evaluation of α-aminonitrile-containing compounds are central to their development as therapeutic agents. The following sections provide detailed methodologies for key experiments.
Synthesis of α-Aminonitriles via the Strecker Reaction
The Strecker synthesis is a classic and highly versatile one-pot, three-component reaction for the preparation of α-aminonitriles.[18]
General Procedure:
-
To a round-bottomed flask, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.2 mmol).[2]
-
A catalyst, such as indium powder (10 mol%), can be added to facilitate the reaction.[16]
-
The reaction is typically stirred at room temperature in a suitable solvent (e.g., water, methanol).[16][19]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[2][16]
-
Upon completion, the product is isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing with brine and water.[16]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the α-aminonitrile product.[16]
DPP-4 Inhibition Assay
The inhibitory activity of compounds against DPP-4 is typically determined using a fluorescence-based assay.[20][21][22]
General Procedure:
-
Prepare solutions of the test compounds (inhibitors) in a suitable solvent (e.g., DMSO).[20]
-
In a 96-well microplate, mix the test compound solution with a solution of DPP-4 enzyme in an appropriate buffer (e.g., Tris-HCl, pH 8.0).[20]
-
Incubate the mixture at 37 °C for a defined period (e.g., 10 minutes).[20]
-
Initiate the enzymatic reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).[20][21]
-
Incubate the reaction mixture at 37 °C for a further period (e.g., 30 minutes).[20]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex=360 nm / λem=460 nm) using a microplate reader.[20]
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the inhibitor to the control wells without the inhibitor. IC50 values are then determined from dose-response curves.[20]
Cathepsin Activity Assay
Similar to the DPP-4 assay, cathepsin activity is often measured using a fluorescence-based method with specific substrates and inhibitors.[23][24]
General Procedure:
-
Prepare cell lysates or purified enzyme solutions.[24]
-
In a 96-well plate, add the cell lysate or enzyme solution to a buffer (e.g., CL Buffer).[24]
-
Add a reducing agent such as DTT.[24]
-
Add the test inhibitor or a known inhibitor for control wells.
-
Initiate the reaction by adding a specific fluorogenic substrate for the cathepsin of interest (e.g., Ac-FR-AFC for Cathepsin L).[24]
-
Incubate the plate at 37 °C, protected from light, for 1-2 hours.[24]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λEx = 400 nm / λEm = 505 nm).[24]
-
Determine the relative enzyme activity by comparing the fluorescence values of the sample wells with control wells.[24]
Conclusion
The α-aminonitrile group is a privileged structural motif in medicinal chemistry, primarily due to its ability to act as a potent covalent reversible inhibitor of key enzymes like DPP-4 and cathepsins. Its favorable physicochemical properties also make it a valuable pharmacophore in the design of new therapeutic agents. The broad spectrum of biological activities, including anticancer and antimicrobial effects, further highlights the significance of this functional group. The well-established synthetic routes, particularly the Strecker reaction, and robust biological assays provide a solid foundation for the continued exploration and development of α-aminonitrile-containing compounds as novel drugs for a variety of diseases.
References
- 1. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. WO2016095879A1 - Preparation of a highly pure intermediate for the synthesis of odanacatib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 21. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
1-Aminocyclohexanecarbonitrile: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclohexanecarbonitrile, a key α-aminonitrile, serves as a pivotal precursor in a multitude of organic transformations. Its unique structural combination of a primary amine and a nitrile group on a cyclohexane scaffold makes it a versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its significant applications in organic synthesis, with a focus on its role in multicomponent reactions for the construction of diverse heterocyclic scaffolds such as spirooxindoles. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Introduction
The strategic importance of α-aminonitriles in organic synthesis is well-established, primarily due to their direct lineage to α-amino acids, the fundamental constituents of proteins.[1][2] this compound (CAS No: 5496-10-6) has emerged as a particularly valuable intermediate owing to the conformational rigidity imparted by the cyclohexane ring.[3] This feature is highly desirable in drug design for constraining the conformation of peptides and other bioactive molecules.[4][5] This document aims to be a thorough resource for chemists, providing essential data and methodologies related to this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in chemical reactions.[3][6][7][8][9]
| Property | Value |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol [6] |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 236.16 °C at 760 mmHg (estimated)[7][9] |
| Melting Point | Not available |
| Solubility | Soluble in water (3.995e+004 mg/L at 25 °C, estimated)[7][9] |
| logP (o/w) | 0.537 (estimated)[7][9] |
| CAS Number | 5496-10-6[6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of this compound. Below is a summary of available spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[6]
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3500 - 3300 (m) | Primary amines typically show two bands in this region.[10] |
| C-H Stretch (Alkyl) | 2950 - 2850 (m or s) | Characteristic of the cyclohexane ring.[10] |
| C≡N Stretch (Nitrile) | 2260 - 2220 (m) | A sharp, medium intensity peak indicative of the nitrile group.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[6]
¹³C NMR Spectrum: Reference data for the ¹³C NMR spectrum of this compound has been reported by K. Bailey and D. Legault in Organic Magnetic Resonance, 15, 68(1981).[6]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Strecker synthesis.[2][11][12] This multicomponent reaction involves the one-pot condensation of a ketone (cyclohexanone), a source of ammonia, and a cyanide source.[13]
Strecker Synthesis: Reaction Pathway
The general mechanism of the Strecker synthesis for this compound is depicted below.
Caption: Strecker synthesis of this compound.
Experimental Protocol: Strecker Synthesis
This protocol is a generalized procedure based on the principles of the Strecker reaction.[1][2]
Materials:
-
Cyclohexanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Methanol or Ethanol
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride and sodium cyanide in an aqueous ammonia solution with cooling in an ice bath.
-
To this cooled solution, add cyclohexanone dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography. A recent optimized method reports yields exceeding 90% with high purity.[3]
This compound as a Precursor in Organic Synthesis
This compound is a valuable starting material for the synthesis of various important organic molecules.
Hydrolysis to 1-Aminocyclohexanecarboxylic Acid
The α-aminonitrile can be readily hydrolyzed under acidic or basic conditions to afford the corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid.[1] This amino acid is a useful building block in peptide synthesis.[4][5]
Reaction Pathway:
Caption: Hydrolysis of this compound.
Experimental Protocol: Acid Hydrolysis
-
Reflux this compound with a strong acid, such as 6M hydrochloric acid, for several hours.[12]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum.
Synthesis of Spirooxindoles
This compound is a key component in multicomponent reactions for the synthesis of spirooxindoles, a class of compounds with significant biological activities.[14][15][16] These reactions often involve isatin and its derivatives.[15][17]
Reaction Workflow:
Caption: Multicomponent synthesis of spirooxindoles.
Experimental Protocol: Three-Component Synthesis of a Spirooxindole Derivative
This is a representative protocol based on similar reported multicomponent reactions.[15][17]
Materials:
-
Isatin
-
This compound
-
A suitable third component (e.g., malononitrile, a 1,3-dicarbonyl compound)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
A catalyst, if required (e.g., piperidine, acetic acid)
Procedure:
-
To a solution of isatin in the chosen solvent, add this compound and the third component.
-
Add the catalyst, if necessary.
-
Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (monitored by TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect it by filtration.
-
If the product does not precipitate, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Applications in Drug Development
The rigid cyclohexane scaffold and the presence of reactive functional groups in this compound and its derivatives make them attractive for drug discovery and development. The derived 1-aminocyclohexanecarboxylic acid has been incorporated into peptides to reduce their flexibility and enhance their biological activity and stability.[4][5] Furthermore, the spirooxindole derivatives synthesized using this compound as a precursor have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16]
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis via the Strecker reaction and its ability to participate in various chemical transformations, particularly multicomponent reactions, provide access to a wide array of complex and biologically relevant molecules. This guide has summarized the key data and experimental protocols to underscore its importance and facilitate its use in the synthesis of novel compounds for research, drug development, and materials science.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Buy this compound | 5496-10-6 [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 8. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 9. 1-aminocyclohexane carbonitrile [flavscents.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.uevora.pt [dspace.uevora.pt]
A Foundational Pillar of Organic Chemistry: The Historical Context of the Strecker Synthesis of Aminonitriles
For Immediate Release
A cornerstone of organic and prebiotic chemistry, the Strecker synthesis, first reported by Adolph Strecker in 1850, represents a pivotal moment in the artificial synthesis of amino acids, the fundamental building blocks of life. This in-depth technical guide explores the historical context of this seminal reaction, providing a detailed examination of its discovery, early experimental protocols, and the evolution of its methodology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this enduring and versatile reaction.
Discovery and Early Work
In 1850, German chemist Adolph Strecker, while investigating the reaction of acetaldehyde with ammonia and hydrogen cyanide, serendipitously synthesized α-alanine, one of the simplest proteinogenic amino acids.[1][2] His findings, published in the journal Annalen der Chemie und Pharmacie, detailed the first-ever laboratory synthesis of an amino acid from simple starting materials.[3] This groundbreaking work not only provided a novel method for creating amino acids but also lent significant support to the burgeoning field of organic synthesis and the theory of vitalism's decline.
The original Strecker synthesis is a one-pot, three-component reaction. It involves the reaction of an aldehyde or ketone with ammonia and a cyanide source to form an α-aminonitrile.[1][4][5] This intermediate is then hydrolyzed to yield the corresponding α-amino acid.[1][6] The simplicity and robustness of this method made it a readily accessible tool for early organic chemists.[6][7]
The Original Strecker Synthesis: Experimental Protocol for Alanine
While Strecker's original 1850 publication does not provide the level of experimental detail common in modern chemical literature, subsequent reproductions and analyses of his work have allowed for the reconstruction of the likely protocol. The synthesis of alanine from acetaldehyde is a classic example.
Reaction Scheme:
CH₃CHO + NH₃ + HCN → CH₃CH(NH₂)CN + H₂O CH₃CH(NH₂)CN + 2H₂O + H⁺ → CH₃CH(NH₂)COOH + NH₄⁺
Experimental Protocol:
-
Step 1: Formation of α-Aminopropionitrile: Acetaldehyde, aqueous ammonia, and hydrogen cyanide were mixed in a reaction vessel. The reaction is believed to have been carried out at or near room temperature. The aldehyde and ammonia first react to form an imine intermediate, which is then attacked by the cyanide ion.
-
Step 2: Hydrolysis to Alanine: The resulting α-aminopropionitrile was then subjected to acidic hydrolysis, typically by heating with a strong mineral acid such as hydrochloric acid, to convert the nitrile group into a carboxylic acid, yielding racemic alanine.
Quantitative Data from Early Strecker Syntheses
Obtaining precise quantitative data from the earliest reports of the Strecker synthesis is challenging due to the differing standards of experimental recording in the 19th century. However, later work and adaptations provide insight into the reaction's efficiency.
| Aldehyde/Ketone | Amine Source | Cyanide Source | Product (α-Amino Acid) | Reported Yield | Reference |
| Acetaldehyde | Ammonia | Hydrogen Cyanide | Alanine | Not explicitly stated in the original 1850 paper, but the reaction is known to be efficient. | Strecker, 1850 |
| Various Aldehydes | Ammonium Chloride | Potassium Cyanide | Various α-Amino Acids | Generally moderate to good yields, though highly variable. | Adapted from later protocols |
| Ketones | Primary/Secondary Amines | Sodium Cyanide | α,α-Disubstituted/N-Substituted Amino Acids | Yields vary depending on the substrate. | Generalization from early modifications |
Evolution and Modifications of the Strecker Synthesis
The fundamental principles of the Strecker synthesis have remained unchanged for over 170 years, a testament to its ingenuity. However, significant modifications have been introduced to improve safety, expand its scope, and control stereochemistry.
-
Safer Cyanide Sources: Due to the high toxicity of hydrogen cyanide gas, later protocols adopted the use of alkali metal cyanides, such as potassium or sodium cyanide, in combination with an ammonium salt like ammonium chloride.[7] This in situ generation of the necessary reactants proved to be a safer and more convenient alternative.
-
Expansion of Substrate Scope: Early investigations quickly revealed the versatility of the reaction. The use of different aldehydes and ketones allowed for the synthesis of a wide variety of α-amino acids.[1] Furthermore, substituting ammonia with primary or secondary amines led to the formation of N-substituted amino acids.[1] The use of ketones as the carbonyl component results in the formation of α,α-disubstituted amino acids.[1]
-
Asymmetric Strecker Synthesis: A major limitation of the classical Strecker synthesis is the production of a racemic mixture of amino acids.[7] For applications in pharmaceuticals and other biologically active compounds, the synthesis of enantiomerically pure amino acids is often required. This led to the development of asymmetric Strecker reactions, which employ chiral auxiliaries or catalysts to induce stereoselectivity.[7][8]
Reaction Mechanism and Key Intermediates
The mechanism of the Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.
Caption: The two-step mechanism of the Strecker synthesis.
The first step involves the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The cyanide ion subsequently attacks the electrophilic carbon of the imine to yield the α-aminonitrile.
Caption: A generalized experimental workflow for the Strecker synthesis.
Conclusion
The Strecker synthesis of aminonitriles stands as a landmark achievement in the history of organic chemistry. Its discovery over a century and a half ago opened the door to the laboratory synthesis of amino acids, profoundly impacting our understanding of the chemistry of life. While modern advancements have introduced more sophisticated and stereoselective methods, the fundamental principles of the Strecker reaction continue to be a cornerstone of amino acid synthesis, finding applications in both academic research and industrial processes. Its enduring legacy underscores the power of simple, elegant chemical transformations in shaping the landscape of modern science.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. dokumen.pub [dokumen.pub]
- 4. grokipedia.com [grokipedia.com]
- 5. Strecker Amino Acid Synthesis | Algor Cards [cards.algoreducation.com]
- 6. news-medical.net [news-medical.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Potential Research Areas Involving 1-Aminocyclohexanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclohexanecarbonitrile, a versatile bifunctional molecule, presents a promising scaffold for the development of novel therapeutics and advanced materials. This technical guide explores potential research avenues centered around this compound, providing a comprehensive overview of its synthesis, chemical properties, and prospective applications. Detailed experimental protocols for its synthesis and derivatization are outlined, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document delves into the medicinal chemistry potential of this compound derivatives, particularly in the fields of oncology and neurology, supported by quantitative data from analogous structures. The guide also explores its utility as a monomer in the synthesis of novel polyamides, opening avenues for new materials with unique properties. This whitepaper aims to serve as a foundational resource for researchers seeking to unlock the full potential of this compound in their respective fields.
Introduction
This compound (CAS No. 5496-10-6) is a cyclic α-aminonitrile characterized by a cyclohexane ring bearing both an amino and a nitrile functional group attached to the same carbon atom.[1] This unique structural arrangement imparts a high degree of reactivity and versatility, making it an attractive starting material for a wide range of chemical transformations. Its structural relationship to key intermediates in the synthesis of pharmaceuticals, such as the anticonvulsant gabapentin, underscores its significance in medicinal chemistry. Moreover, the presence of two reactive functional groups positions it as a valuable monomer for the development of novel polymers. This guide provides an in-depth exploration of the research opportunities surrounding this intriguing molecule.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂ | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| IUPAC Name | 1-aminocyclohexane-1-carbonitrile | [2] |
| Boiling Point | 236.2 °C at 760 mmHg | N/A |
| Exact Mass | 124.100048391 Da | [2] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons, typically in the range of 1.2-2.0 ppm. The two protons of the amino group would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the carbon atoms in the molecule. The quaternary carbon attached to the amino and nitrile groups is expected to have a characteristic chemical shift. The nitrile carbon will also have a distinct resonance in the downfield region. A published study reports the ¹³C NMR spectrum of this compound.[1]
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[3][4]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3200-3500 (broad) |
| Nitrile (C≡N) | Stretching | 2210-2260 (sharp, medium intensity) |
| Alkane (C-H) | Stretching | 2850-2960 |
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern would likely involve the loss of the amino group (-NH₂) or the nitrile group (-CN), as well as fragmentation of the cyclohexane ring.[5][6]
Synthesis of this compound
The most common and efficient method for the synthesis of α-aminonitriles, including this compound, is the Strecker synthesis.[7][8][9]
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), a source of ammonia, and a cyanide source.[8] The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion.[7]
Caption: Strecker synthesis of this compound.
Experimental Protocol: Strecker Synthesis
This protocol provides a general procedure for the synthesis of this compound.[7][10]
Materials:
-
Cyclohexanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)[7]
-
Methanol (MeOH) or another suitable solvent
-
Water
-
Hydrochloric acid (HCl) for pH adjustment (optional)
-
Diethyl ether or other extraction solvent
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water.
-
Add cyclohexanone to the aqueous ammonium chloride solution and stir vigorously.
-
In a separate flask, dissolve sodium cyanide in water.
-
Slowly add the sodium cyanide solution to the cyclohexanone/ammonium chloride mixture while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
-
Continue stirring the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Safety Precautions:
-
Cyanide is extremely toxic. All manipulations involving sodium or potassium cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). A cyanide antidote kit should be readily available.
-
Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas. Avoid acidic conditions during the reaction and workup unless specifically required and with extreme caution.
Potential Research Areas in Medicinal Chemistry
The unique structure of this compound makes it a valuable starting point for the synthesis of a diverse range of biologically active molecules.
Development of Novel Anticonvulsant Agents
Given the structural similarity of this compound to precursors of gabapentin, a widely used anticonvulsant, a significant area of research is the synthesis and evaluation of its derivatives for anticonvulsant activity.[11] Research could focus on N-alkylation or N-acylation of the amino group to explore the structure-activity relationship (SAR).
Proposed Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular modeling studies, and anticonvulsant evaluation of novel 1-((2-hydroxyethyl)(aryl)amino)-N-substituted cycloalkanecarboxamides and their acetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Aminocyclohexanecarbonitrile from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone via the Strecker synthesis. This method is a robust and economical approach for the preparation of α-aminonitriles, which are valuable intermediates in the synthesis of amino acids and various pharmaceutical compounds. The protocol described herein utilizes readily available reagents and outlines a one-pot procedure. This document includes the reaction mechanism, a detailed experimental protocol, quantitative data, characterization methods, and essential safety precautions.
Introduction
This compound is a key building block in medicinal chemistry and drug development. Its structure, featuring both an amino and a nitrile group on the same carbon atom, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex heterocyclic compounds and α,α-disubstituted amino acids. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and widely used method for the preparation of α-aminonitriles from aldehydes or ketones.[1][2] The reaction proceeds through the formation of an imine intermediate from the carbonyl compound and an amine source, followed by the nucleophilic addition of a cyanide ion.[2][3] This application note provides a detailed protocol for the synthesis of this compound from cyclohexanone, using sodium cyanide and ammonium chloride as safer alternatives to hydrogen cyanide gas.[4]
Reaction Mechanism
The Strecker synthesis of this compound from cyclohexanone is a two-step process that occurs in a single reaction vessel.[2]
-
Imine Formation: The reaction is initiated by the reaction of cyclohexanone with ammonia (generated in situ from ammonium chloride) to form a cyclohexyl imine intermediate. This reaction is typically catalyzed by a mild acid.[2]
-
Cyanide Addition: A cyanide ion, generated from a cyanide salt like sodium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step results in the formation of the final product, this compound.[2][3]
Experimental Protocol
This protocol is adapted from established procedures for the Strecker synthesis of α-aminonitriles.[4]
Materials:
-
Cyclohexanone (Reagent grade, ≥99%)
-
Sodium Cyanide (NaCN) (≥95%)
-
Ammonium Chloride (NH₄Cl) (≥99.5%)
-
Aqueous Ammonia (28-30%)
-
Ethanol (95%)
-
Dichloromethane (DCM) (Reagent grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 5.0 g (0.051 mol) of cyclohexanone and 100 mL of 95% ethanol.
-
Addition of Reagents: To this solution, add a solution of 5.35 g (0.10 mol) of ammonium chloride in 20 mL of water, followed by 13.5 mL of aqueous ammonia (sp. gr. 0.90).
-
Cyanide Addition: Carefully add a solution of 4.9 g (0.10 mol) of sodium cyanide in 15 mL of water to the reaction mixture with stirring.
-
Reaction Conditions: Securely stopper the flask and heat the mixture in a water bath at 60°C for 5 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the flask in an ice bath. Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from an appropriate solvent system.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Cyclohexanone | 98.14 | 5.0 | 0.051 | 1.0 |
| Sodium Cyanide | 49.01 | 4.9 | 0.10 | ~2.0 |
| Ammonium Chloride | 53.49 | 5.35 | 0.10 | ~2.0 |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol [5] |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 236.2 °C (estimated)[6] |
| Melting Point | Not reported |
| ¹³C NMR | Referenced in literature[5] |
| IR Spectrum | Available in public databases[5] |
| Mass Spectrum | Molecular Ion (M+) at m/z = 124 |
Mandatory Visualization
Caption: Strecker synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Cyanide Hazard: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin.[7] All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Emergency Procedures: In case of contact with cyanide, seek immediate medical attention. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional and local regulations.
-
General Hazards: Cyclohexanone and dichloromethane are flammable and irritants. Handle with care and avoid ignition sources.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) and amine (-NH₂) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound.
Conclusion
The Strecker synthesis provides an efficient and direct route to this compound from cyclohexanone. The one-pot protocol detailed in this document is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. Adherence to the safety precautions is paramount due to the use of highly toxic cyanide reagents. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 7. GT Digital Repository [repository.gatech.edu]
Application Notes and Protocols: Strecker Reaction for 1-Aminocyclohexanecarbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strecker synthesis, a classic multicomponent reaction, provides a straightforward and efficient method for the synthesis of α-aminonitriles from aldehydes or ketones, a cyanide source, and ammonia or an amine. This application note provides a detailed protocol for the synthesis of 1-aminocyclohexanecarbonitrile, a valuable building block in medicinal chemistry and organic synthesis, from cyclohexanone. The α-aminonitrile product can be further hydrolyzed to the corresponding α-amino acid, making the Strecker reaction a cornerstone in amino acid synthesis.
Reaction Principle
The reaction proceeds in two main stages. First, cyclohexanone reacts with ammonia to form an intermediate imine. Subsequently, the cyanide ion attacks the iminium ion to yield the final product, this compound. The use of ammonium chloride provides both a source of ammonia and a mild acidic catalyst to promote imine formation.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Strecker synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone | 1.0 eq | [1][2] |
| Potassium Cyanide (KCN) | 1.0 - 1.2 eq | [3] |
| Ammonium Chloride (NH4Cl) | 1.0 - 1.2 eq | [3] |
| Solvent | ||
| Aqueous Methanol or Ethanol | - | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 50-55 °C | [4] |
| Reaction Time | 6 days (at RT) to 5 hours (at 50-55 °C) | [4] |
| Product Yield | ||
| This compound | 77% | [4] |
Experimental Protocol
Materials:
-
Cyclohexanone
-
Potassium Cyanide (KCN) (Caution: Highly Toxic!)
-
Ammonium Chloride (NH4Cl)
-
Methanol
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition:
-
To the flask, add a solution of 4-tert-butylcyclohexanone (30 g) in methanol (150 ml) and water (100 ml).
-
To this solution, add potassium cyanide (13 g) and ammonium chloride (11 g). [EXTREME CAUTION: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety goggles) in a fume hood. Avoid contact with acids to prevent the release of toxic hydrogen cyanide gas.]
-
-
Reaction:
-
Method A (Room Temperature): Stir the mixture at room temperature. The reaction is reported to deposit a white solid over 6 days.
-
Method B (Elevated Temperature): For a faster reaction, the mixture can be heated under reflux at 50-55 °C for 5 hours.
-
-
Work-up:
-
After the reaction is complete (as monitored by an appropriate method like TLC, if desired), cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
Alternatively, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is often a white solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or an ether/hexane mixture) to yield pure this compound.
-
Visualizations
Strecker Reaction Mechanism
Caption: Mechanism of the Strecker synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
One-Pot Synthesis of 1-Aminocyclohexanecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1-aminocyclohexanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the Strecker synthesis, a classic and efficient one-pot, three-component reaction. This approach offers high atom economy and procedural simplicity, making it an attractive method for both laboratory-scale synthesis and potential industrial applications. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes a summary of reaction parameters for optimization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its rigid cyclic structure and the presence of both an amino and a nitrile group allow for diverse chemical modifications, making it a versatile scaffold in drug design. The one-pot synthesis of this α-aminonitrile, typically through a Strecker reaction, involves the condensation of cyclohexanone with an amine source and a cyanide source. This methodology avoids the isolation of intermediates, thereby saving time, reducing waste, and often increasing overall yield.
The classical Strecker reaction is one of the most economical and straightforward methods for the preparation of racemic α-aminonitriles, which are precursors to α-amino acids.[1][2] The reaction proceeds via the formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of a cyanide ion to the iminium ion.[3]
Signaling Pathway and Reaction Mechanism
The one-pot synthesis of this compound via the Strecker reaction follows a well-established mechanism. The reaction is typically acid-catalyzed and involves the in-situ generation of the necessary reagents.
Caption: Strecker synthesis mechanism for this compound.
Experimental Protocols
This section provides a representative one-pot protocol for the synthesis of this compound based on the principles of the Strecker reaction.
Materials:
-
Cyclohexanone (99%)
-
Ammonium chloride (NH₄Cl, ≥99.5%)
-
Potassium cyanide (KCN, ≥97%)
-
Methanol (MeOH, anhydrous)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add cyclohexanone (e.g., 0.1 mol, 9.81 g), ammonium chloride (e.g., 0.12 mol, 6.42 g), and a mixture of methanol and water (e.g., 100 mL of a 7:5 v/v methanol:water solution).
-
Initial Stirring: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Cyanide Addition: Carefully add potassium cyanide (e.g., 0.11 mol, 7.16 g) to the reaction mixture in portions. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) and safety precautions. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the one-pot synthesis of this compound. These parameters can be varied to optimize the reaction yield and purity.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Cyclohexanone | 1.0 eq | |
| Amine Source | NH₄Cl (1.2 eq) or Aqueous NH₃ | [4] |
| Cyanide Source | KCN (1.1 eq) or NaCN | [3] |
| Solvent | Methanol/Water or Water | A mixture can improve solubility. |
| Temperature | 20-60 °C | Reaction can be run at RT or with moderate heating.[5] |
| Reaction Time | 4-24 hours | Dependent on temperature and catalyst. |
| Catalyst (Optional) | Indium powder (10 mol%) | Can accelerate the reaction.[6] |
| Typical Yield | >90% | Reported in optimized procedures.[5] |
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound.
Caption: General workflow for the one-pot synthesis.
Safety Precautions
-
Cyanide Hazard: Potassium cyanide and hydrogen cyanide (which may be generated in situ) are extremely toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Exothermic Reaction: The addition of cyanide can be exothermic. Control the rate of addition and use an ice bath if necessary to manage the temperature.
-
Waste Disposal: Cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines. Typically, this involves treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.
Conclusion
The one-pot Strecker synthesis is a highly effective and efficient method for the preparation of this compound. The protocol provided, along with the summarized data, offers a solid foundation for researchers to produce this valuable intermediate. Optimization of reaction parameters such as temperature, solvent, and catalyst may be necessary to achieve the desired yield and purity for specific applications in drug discovery and development.
References
- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. WO1992012121A1 - Process for the preparation of aminonitriles - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Catalytic Asymmetric Strecker Reaction: Application Notes and Protocols for Chiral α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the synthesis of chiral α-aminonitriles via the catalytic asymmetric Strecker reaction. This powerful three-component reaction combines an aldehyde, an amine, and a cyanide source to generate valuable precursors for non-natural α-amino acids, which are crucial building blocks in pharmaceutical and agrochemical research.
Introduction
The catalytic asymmetric Strecker reaction is a cornerstone of modern synthetic organic chemistry, offering an efficient and atom-economical route to enantiomerically enriched α-aminonitriles.[1] The reaction can be broadly categorized into two main types: a two-component reaction involving a pre-formed imine and a cyanide source, and a more convergent three-component reaction where an aldehyde, an amine, and a cyanide source react in a single pot.[2] The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively control the facial selectivity of the cyanide addition to the imine or iminium ion intermediate.[3]
This document details protocols for three major classes of catalysts: chiral thiourea derivatives, metal complexes of 1,1'-bi-2-naphthol (BINOL), and diketopiperazines.
General Reaction Mechanism
The catalytic asymmetric Strecker reaction proceeds through the initial formation of an imine from an aldehyde and an amine. The chiral catalyst then activates the imine, often through hydrogen bonding or Lewis acid coordination, rendering it more susceptible to nucleophilic attack by the cyanide anion. The catalyst's chiral environment directs the cyanide to one of the two prochiral faces of the imine, leading to the formation of an enantioenriched α-aminonitrile.
Caption: General mechanism of the catalytic asymmetric Strecker reaction.
Experimental Workflow
A typical experimental workflow for the catalytic asymmetric Strecker reaction involves the preparation of the imine (for the two-component reaction) or the direct mixing of the three components, followed by the addition of the catalyst and cyanide source under controlled temperature conditions. The reaction progress is monitored by techniques such as TLC or HPLC. Upon completion, the reaction is quenched and the product is isolated and purified, typically through extraction and column chromatography or recrystallization.
Caption: A typical experimental workflow for the catalytic asymmetric Strecker reaction.
Catalyst Systems: A Comparative Overview
Different catalyst systems offer distinct advantages in terms of substrate scope, reactivity, and operational simplicity. The choice of catalyst often depends on the specific aldehyde and amine substrates, as well as the desired scale of the reaction.
Caption: Logical relationships of major catalyst classes for the asymmetric Strecker reaction.
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of different catalytic systems across a range of substrates.
Table 1: Thiourea-Catalyzed Asymmetric Strecker Reaction [4][5]
| Entry | Aldehyde Substrate | Amine Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Benzhydrylamine | 1 | 24 | -78 | 98 | 96 |
| 2 | 4-Chlorobenzaldehyde | Benzhydrylamine | 1 | 24 | -78 | 97 | 97 |
| 3 | 2-Naphthaldehyde | Benzhydrylamine | 1 | 24 | -78 | 99 | 98 |
| 4 | Pivaldehyde | Benzhydrylamine | 1 | 48 | -78 | 95 | 99 |
| 5 | Cyclohexanecarboxaldehyde | Benzhydrylamine | 1 | 48 | -78 | 96 | 98 |
Table 2: BINOL-Metal Catalyzed Asymmetric Strecker Reaction [6][7]
| Entry | Aldehyde Substrate | Amine Substrate | Catalyst System | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Benzylamine | Zr-BINOL | 10 | 20 | -45 | 89 | 91 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | Zr-BINOL | 10 | 20 | -45 | 91 | 92 |
| 3 | 2-Furaldehyde | Benzylamine | Zr-BINOL | 10 | 20 | -45 | 85 | 88 |
| 4 | Pivaldehyde | Aniline | Sc(BINOL)2Li | 5 | 48 | -40 | 88 | 95 |
| 5 | Benzaldehyde | N-Allylamine | Sc(BINOL)2Li | 5 | 24 | -40 | 92 | 93 |
Table 3: Diketopiperazine-Catalyzed Asymmetric Strecker Reaction [8]
| Entry | Aldehyde Substrate | Amine Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Benzhydrylamine | 2 | 24 | -25 | 97 | >99 |
| 2 | 4-Bromobenzaldehyde | Benzhydrylamine | 2 | 24 | -25 | 95 | 99 |
| 3 | 3-Methoxybenzaldehyde | Benzhydrylamine | 2 | 24 | -25 | 96 | 98 |
| 4 | 2-Naphthaldehyde | Benzhydrylamine | 2 | 24 | -25 | 98 | >99 |
| 5 | Pivaldehyde | Benzhydrylamine | 2 | 48 | -75 | 92 | 99 |
Experimental Protocols
Caution: The Strecker reaction involves the use of highly toxic cyanide reagents (e.g., HCN, TMSCN, KCN). All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 1: General Procedure for Thiourea-Catalyzed Asymmetric Strecker Reaction of N-Benzhydryl Imines with TMSCN
This protocol is adapted from literature procedures for the hydrocyanation of N-benzhydryl imines using a chiral thiourea catalyst.[4]
Materials:
-
Chiral thiourea catalyst (e.g., (1R,2R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane) (1-2 mol%)
-
N-Benzhydryl imine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Anhydrous toluene
-
Methanol (for in situ generation of HCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea catalyst and the N-benzhydryl imine.
-
Dissolve the solids in anhydrous toluene.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add methanol to the reaction mixture, followed by the slow, dropwise addition of TMSCN.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: General Procedure for Zirconium-BINOL Catalyzed Three-Component Asymmetric Strecker Reaction
This protocol describes a three-component Strecker reaction using a chiral zirconium catalyst prepared in situ.[1][6]
Materials:
-
Zirconium t-butoxide (Zr(OtBu)4) (10 mol%)
-
(R)-6,6'-Dibromo-1,1'-bi-2-naphthol ((R)-6-Br-BINOL) (10 mol%)
-
(R)-3,3'-Dibromo-1,1'-bi-2-naphthol ((R)-3-Br-BINOL) (5 mol%)
-
N-Methylimidazole (NMI) (15 mol%)
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Hydrogen cyanide (HCN) solution in toluene (1.2 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve Zr(OtBu)4, (R)-6-Br-BINOL, (R)-3-Br-BINOL, and NMI in anhydrous toluene. Stir the mixture at room temperature for 1 hour to pre-form the catalyst.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -45 °C).
-
In a separate flask, dissolve the aldehyde and amine in anhydrous toluene.
-
Add the aldehyde and amine solution to the pre-formed catalyst solution.
-
Slowly add the HCN solution in toluene to the reaction mixture.
-
Stir the reaction at the specified temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude α-aminonitrile by silica gel column chromatography.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Protocol 3: General Procedure for Diketopiperazine-Catalyzed Asymmetric Strecker Reaction
This protocol is based on the use of a chiral diketopiperazine catalyst for the hydrocyanation of N-benzhydryl imines.[8]
Materials:
-
Chiral diketopiperazine catalyst (e.g., cyclo-[(S)-His-(S)-Phe]) (2 mol%)
-
N-Benzhydryl imine (1.0 equiv)
-
Hydrogen cyanide (HCN) (generated in situ from TMSCN and methanol or used as a solution) (1.2 equiv)
-
Anhydrous methanol
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diketopiperazine catalyst and the N-benzhydryl imine in a mixture of anhydrous toluene and methanol.
-
Cool the solution to the specified reaction temperature (e.g., -25 °C).
-
Slowly add the cyanide source (e.g., TMSCN, which will react with methanol to form HCN in situ).
-
Stir the reaction mixture at this temperature for the indicated time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Warm the mixture to room temperature and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude α-aminonitrile by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Purification of Chiral α-Aminonitriles
Silica Gel Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is commonly used. For basic aminonitriles, deactivated silica gel (e.g., treated with triethylamine) may be necessary to prevent product decomposition or tailing.[9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The polarity of the eluent is gradually increased to elute the product.[10][11]
Recrystallization:
-
Recrystallization can be an effective method for purifying solid α-aminonitriles and can sometimes lead to an enhancement of the enantiomeric excess.[12]
-
Solvent Selection: The ideal solvent is one in which the aminonitrile is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[13] Common solvent systems include ethanol, methanol/water mixtures, or hexanes/ethyl acetate.[12][14]
-
Procedure: Dissolve the crude aminonitrile in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel binuclear chiral zirconium catalysts used in enantioselective strecker reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sorbtech.com [sorbtech.com]
- 10. youtube.com [youtube.com]
- 11. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Recrystallization [sites.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Home Page [chem.ualberta.ca]
The Versatility of 1-Aminocyclohexanecarbonitrile in the Synthesis of Complex Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
1-Aminocyclohexanecarbonitrile, an α-aminonitrile, serves as a valuable and versatile building block in the construction of a diverse array of heterocyclic compounds. Its inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for its participation in a variety of cyclization and multicomponent reactions. This application note explores the utility of this compound and its analogs in the synthesis of medicinally relevant heterocyclic systems, with a focus on the formation of spiro-fused pyridines. Detailed experimental protocols and quantitative data for a representative synthesis are provided to guide researchers in this field.
Application in Multicomponent Reactions for Spiro-Heterocycle Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. α-Aminonitriles, such as this compound, are excellent substrates for MCRs, often leading to the formation of highly substituted and sterically congested heterocyclic frameworks, including spiro-heterocycles. These structures are of significant interest in drug discovery due to their rigid three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets.
One prominent application of α-aminonitriles is in the synthesis of 2-amino-3-cyanopyridine derivatives. While specific protocols starting directly from this compound are not extensively detailed in the surveyed literature, the principles of related multicomponent reactions provide a clear blueprint for its potential applications. A common strategy for the synthesis of 2-amino-3-cyanopyridines involves the one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate. In this context, this compound can be envisioned as a precursor or an in-situ generated intermediate that can react with suitable partners to afford complex heterocyclic systems.
Representative Synthesis: One-Pot Synthesis of Spiro[cyclohexane-1,4'-pyridine]-3',5'-dicarbonitrile Derivatives
The following section details a representative experimental protocol for a one-pot, four-component synthesis of a spiro-fused pyridine derivative. This reaction, while not explicitly starting with this compound, exemplifies the type of transformation where it could be a key intermediate. The reaction involves an aromatic aldehyde, malononitrile, cyclohexanone (which would be replaced by or generated from this compound in a hypothetical reaction), and ammonium acetate.
Experimental Protocol
General Procedure for the Synthesis of 2'-Amino-6'-(aryl)-2',3'-dihydrospiro[cyclohexane-1,4'-pyridine]-3',5'-dicarbonitrile Derivatives:
A mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) is placed in a round-bottom flask. The reaction mixture is then heated at 80°C under solvent-free conditions for a specified time (typically 1-2 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and ethanol (10 mL) is added. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product. Further purification can be achieved by recrystallization from ethanol to yield the pure spiro-fused pyridine derivative.
Quantitative Data
The following table summarizes the results for the synthesis of a series of spiro[cyclohexane-1,4'-pyridine] derivatives using the general protocol described above.
| Entry | Aldehyde (Ar) | Product | Time (h) | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | 2'-Amino-6'-phenyl-spiro[cyclohexane-1,4'-pyridine]-3',5'-dicarbonitrile | 1.5 | 92 | 230-232 |
| 2 | 4-ClC₆H₄ | 2'-Amino-6'-(4-chlorophenyl)-spiro[cyclohexane-1,4'-pyridine]-3',5'-dicarbonitrile | 1 | 95 | 245-247 |
| 3 | 4-MeOC₆H₄ | 2'-Amino-6'-(4-methoxyphenyl)-spiro[cyclohexane-1,4'-pyridine]-3',5'-dicarbonitrile | 2 | 90 | 225-227 |
| 4 | 4-NO₂C₆H₄ | 2'-Amino-6'-(4-nitrophenyl)-spiro[cyclohexane-1,4'-pyridine]-3',5'-dicarbonitrile | 1 | 93 | 260-262 |
Reaction Pathway and Logical Workflow
The synthesis of spiro-fused pyridine derivatives via this multicomponent reaction is proposed to proceed through a cascade of reactions, as illustrated in the following diagrams.
The logical workflow for the synthesis and characterization of these compounds can be visualized as follows:
Conclusion
This compound represents a promising and underutilized starting material for the synthesis of complex nitrogen-containing heterocycles. The principles of multicomponent reactions, particularly those leading to highly substituted pyridines, provide a fertile ground for the development of novel synthetic methodologies employing this versatile building block. The provided protocol for a related spiro-pyridine synthesis serves as a practical guide for researchers venturing into this area. Further exploration of the reactivity of this compound is anticipated to unlock new pathways to diverse and medicinally relevant heterocyclic scaffolds, contributing significantly to the fields of organic synthesis and drug discovery.
1-Aminocyclohexanecarbonitrile: A Versatile Building Block for Spiro-Heterocycles in Drug Discovery
For Immediate Release
[City, State] – [Date] – 1-Aminocyclohexanecarbonitrile has emerged as a valuable and versatile building block in synthetic and medicinal chemistry, particularly in the construction of complex spiro-heterocyclic scaffolds. These unique three-dimensional structures are of significant interest in drug discovery due to their structural rigidity and novelty, which can lead to enhanced biological activity and improved pharmacokinetic properties. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its application in multicomponent reactions (MCRs) to generate diverse spiro-heterocycles, along with specific experimental protocols.
Spiro-heterocycles, characterized by two rings sharing a single common atom, are prevalent motifs in many biologically active natural products and synthetic compounds. The incorporation of a spirocyclic junction can lead to precise spatial orientation of functional groups, a critical factor for molecular recognition and interaction with biological targets. This compound, with its bifunctional nature containing both a primary amine and a nitrile group attached to a quaternary carbon, serves as an excellent starting material for the efficient one-pot synthesis of these intricate architectures.
Key Applications in Spiro-Heterocycle Synthesis
Multicomponent reactions are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. This compound is an ideal candidate for such reactions, particularly in the synthesis of spiro-imidazolidinones and related nitrogen-containing heterocycles.
One of the most prominent applications involves the Ugi four-component reaction (U-4CR) . The classical Ugi reaction involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. By employing a cyclic ketone as the carbonyl component and this compound as the amine source, a spiro-heterocyclic core can be readily constructed. The resulting Ugi product can then undergo post-cyclization modifications to yield a variety of spiro-heterocyclic scaffolds.
Another significant approach is the Passerini three-component reaction , which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. While the direct involvement of this compound as the primary amine is less common in the classical Passerini reaction, its derivatives can be utilized in Passerini-type reactions to generate functionalized spirocyclic structures.
Experimental Protocols
The following section details a representative protocol for the synthesis of a spiro-imidazolidinone derivative using a multicomponent reaction strategy.
Protocol 1: Synthesis of a Spiro-Imidazolidinone Derivative via a Multicomponent Reaction
This protocol describes a one-pot synthesis of a chiral spiro-imidazolidinone cyclohexenone, a class of compounds with potential biological activities. While this specific example utilizes an aminophenol and an α-amino acid, the underlying principle of the multicomponent reaction can be adapted for the use of this compound derivatives.
Reaction Scheme:
Application Notes and Protocols for the Derivatization of the Amino Group in 1-Aminocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 1-Aminocyclohexanecarbonitrile. The derivatization of this functional group is a critical step in various applications, including the synthesis of novel pharmaceutical intermediates, the preparation of compounds for chiral separation, and the generation of analogs for structure-activity relationship (SAR) studies.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental and widely used transformation to convert primary amines into stable amide derivatives. This reaction is commonly employed for the protection of the amino group, modulation of physicochemical properties, and introduction of diverse structural motifs. The reaction of this compound with acylating agents such as acid chlorides or anhydrides proceeds readily to afford the corresponding N-acylated products.
N-Acetylation with Acetic Anhydride
N-acetylation introduces a small, neutral acetyl group, which can alter the polarity and hydrogen bonding capability of the parent amine.
Reaction Pathway:
Caption: N-Acetylation of this compound.
Quantitative Data Summary:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Reagent | Solvent | Typical Yield (%) | Ref. |
| N-(1-cyanocyclohexyl)acetamide | C₉H₁₄N₂O | 166.22 | Acetic Anhydride | Dichloromethane | >90 (estimated) | [1][2] |
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(1-cyanocyclohexyl)acetamide.
N-Benzoylation with Benzoyl Chloride
N-benzoylation introduces a bulky, aromatic benzoyl group, which can significantly impact the compound's lipophilicity and potential for π-π stacking interactions.
Reaction Pathway:
Caption: N-Benzoylation of this compound.
Quantitative Data Summary:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Reagent | Solvent | Typical Yield (%) | Ref. |
| N-(1-cyanocyclohexyl)benzamide | C₁₄H₁₆N₂O | 228.29 | Benzoyl Chloride | Dichloromethane | 95-99 (for analogous reactions) | [3][4] |
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield N-(1-cyanocyclohexyl)benzamide.[3]
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a versatile method for the N-alkylation of amines. The reaction of this compound with an aldehyde or ketone forms an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. This method is particularly useful for creating a diverse range of N-substituted analogs.
Reaction Pathway with Cyclohexanone:
Caption: Reductive amination with cyclohexanone.
Quantitative Data Summary:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Carbonyl Compound | Reducing Agent | Typical Yield (%) | Ref. |
| N-(1-cyanocyclohexyl)cyclohexanamine | C₁₃H₂₂N₂ | 206.33 | Cyclohexanone | Sodium triacetoxyborohydride | High (estimated) | [5][6] |
Experimental Protocol:
-
Mixture Formation: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohexanone (1.05 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to obtain the desired secondary amine.
Urea and Thiourea Formation
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.
Synthesis of N,N'-Disubstituted Ureas
Reaction Pathway with Phenyl Isocyanate:
Caption: Urea formation with phenyl isocyanate.
Quantitative Data Summary:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Reagent | Solvent | Typical Yield (%) | Ref. |
| 1-(1-cyanocyclohexyl)-3-phenylurea | C₁₄H₁₇N₃O | 243.31 | Phenyl Isocyanate | Toluene | 86 (for analogous reactions) | [7] |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in dry toluene.
-
Reagent Addition: Add phenyl isocyanate (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold toluene and then recrystallize from a suitable solvent like ethanol to yield the pure urea derivative.[7]
Synthesis of N,N'-Disubstituted Thioureas
Reaction Pathway with Phenyl Isothiocyanate:
Caption: Thiourea formation with phenyl isothiocyanate.
Quantitative Data Summary:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Reagent | Solvent | Typical Yield (%) | Ref. |
| 1-(1-cyanocyclohexyl)-3-phenylthiourea | C₁₄H₁₇N₃S | 259.37 | Phenyl Isothiocyanate | Ethanol | High (estimated) | [8] |
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add phenyl isothiocyanate (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry to obtain the pure thiourea derivative. Further purification can be achieved by recrystallization if necessary.
N-Sulfonylation: Synthesis of Sulfonamides
N-sulfonylation of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), yields stable sulfonamides. The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.
Reaction Pathway with p-Toluenesulfonyl Chloride:
Caption: N-Sulfonylation with p-toluenesulfonyl chloride.
Quantitative Data Summary:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Reagent | Base | Typical Yield (%) | Ref. |
| N-(1-cyanocyclohexyl)-4-methylbenzenesulfonamide | C₁₄H₁₈N₂O₂S | 278.37 | p-Toluenesulfonyl Chloride | Pyridine | High (estimated) | [9][10] |
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in pyridine at room temperature.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution. The reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to give the pure sulfonamide.
Chiral Derivatization for Enantiomeric Analysis
This compound is a chiral molecule. Chiral derivatizing agents (CDAs) are used to convert the enantiomers into diastereomers, which can then be distinguished and quantified by chromatographic or spectroscopic methods, such as NMR. Mosher's acid chloride is a common CDA for determining the absolute configuration and enantiomeric excess of chiral amines.
Reaction with (R)-Mosher's Acid Chloride:
Caption: Formation of diastereomeric Mosher's amides.
Experimental Protocol for NMR Analysis:
-
Sample Preparation (R-amide): In a clean, dry NMR tube, dissolve approximately 2-5 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Reaction: Cap the NMR tube and gently mix the reactants. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by ¹H NMR).[11]
-
Sample Preparation (S-amide): In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's amide samples.
-
Data Interpretation: Carefully assign the proton signals for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) of protons near the stereocenter can be used to determine the absolute configuration of the amine. By integrating a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra, the enantiomeric excess (ee) can be determined.[6][12][13]
References
- 1. scbt.com [scbt.com]
- 2. 4550-68-9|N-(1-Cyanocyclohexyl)acetamide|BLD Pharm [bldpharm.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rsc.org [rsc.org]
- 5. CAS#:41556-40-5 | 1-[(1-cyanocyclohexyl)amino]cyclohexane-1-carbonitrile | Chemsrc [chemsrc.com]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. N-(1-CYANOCYCLOHEXYL)ACETAMIDE CAS#: 4550-68-9 [m.chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [scholarworks.brandeis.edu]
Application Notes and Protocols for 1-Aminocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 1-Aminocyclohexanecarbonitrile. The following protocols and data are intended to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for understanding its behavior under various experimental and storage conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [1][2][3][4] |
| Molecular Weight | 124.18 g/mol | [1][5][6] |
| Boiling Point | 236.2°C at 760 mmHg | [1] |
| Flash Point | 96.6°C | [1] |
| Solubility in Water | 3.995 x 10⁴ mg/L at 25°C (estimated) | [7] |
| logP (o/w) | 1.87188 | [1] |
| Vapor Pressure | 0.048 mmHg at 25°C (estimated) | [7] |
Safety and Hazard Information
This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Statements:
-
Harmful if swallowed (H302).[5]
-
Harmful in contact with skin (H312).[5]
-
Causes severe skin burns and eye damage (H314).[5]
-
Harmful if inhaled (H332).[5]
-
May cause respiratory irritation (H335).[5]
Personnel must wear appropriate personal protective equipment (PPE) at all times when handling this compound.
Experimental Protocols
Standard Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical fume hood
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
-
Spatula and weighing paper/boat
-
Appropriate glassware
-
Waste container for hazardous materials
Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE, including a lab coat, nitrile gloves, and safety goggles.
-
Weighing: Conduct all weighing operations within the fume hood. Use a clean spatula to transfer the desired amount of this compound to a weighing paper or boat on a calibrated balance.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel or solvent. Avoid creating dust.
-
Cleaning: After use, decontaminate the spatula and any other equipment that came into contact with the compound. Wipe down the work surface within the fume hood.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
-
Hand Washing: After completing the work and removing PPE, wash hands thoroughly with soap and water.
Storage Protocol
Proper storage is crucial to maintain the stability and integrity of this compound.
Procedure:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep refrigerated.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Ensure the storage container is clearly labeled with the chemical name and hazard information.
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup. This protocol is for minor spills that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of chemically resistant gloves (e.g., nitrile)
-
Safety goggles and face shield
-
Disposable lab coat or apron
-
Shoe covers
-
Scoop and dustpan (non-sparking)
-
Sealable plastic bags for hazardous waste
-
Warning signs
-
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves volatile substances, evacuate the immediate area.
-
Secure the Area: Post warning signs to prevent unauthorized entry.
-
Don PPE: Put on all necessary PPE from the spill kit.
-
Contain the Spill: If the spill is a liquid, contain it by creating a dike around the spill with absorbent material.
-
Absorb the Spill: Gently cover the spill with absorbent material, working from the outside in. Avoid creating dust.
-
Collect the Waste: Once the spill is fully absorbed, use a non-sparking scoop and dustpan to collect the material. Place the contaminated absorbent and any other contaminated materials into a sealable plastic bag.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and place them in the hazardous waste bag.
-
Dispose of Waste: Seal the hazardous waste bag and label it clearly. Dispose of it according to your institution's hazardous waste procedures.
-
Restock: Replenish the spill kit with any used items.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Visualizations
The following diagrams illustrate key workflows for handling this compound.
Caption: Standard handling workflow for this compound.
Caption: Minor spill cleanup workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 5496-10-6 [smolecule.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for 1-Aminocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive safety precautions and detailed protocols for the handling and use of 1-Aminocyclohexanecarbonitrile. This document is intended to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Summary
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] All personnel must be thoroughly familiar with the hazards and safety procedures outlined in this document and the relevant Safety Data Sheet (SDS) before working with this compound.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 79635[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling, storage, and spill response.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol |
| Boiling Point | 236.2°C at 760 mmHg |
| Flash Point | 96.6°C (206.0°F) |
| Solubility | Soluble in water (3.995e+004 mg/L @ 25°C) |
Sources: The Good Scents Company, Smolecule[1][2]
Toxicity Data
The following table summarizes the available toxicity data for this compound. The absence of comprehensive data necessitates that this compound be handled as potentially highly toxic.
Table 3: Acute Toxicity Data
| Route | Species | Dose | Effect |
| Oral | Rat | 200 mg/kg | LDLo (Lowest published lethal dose) |
| Dermal | Rabbit | 200 mg/kg | LDLo (Lowest published lethal dose) |
Source: The Good Scents Company[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is mandatory when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an appropriate cartridge is required. |
Experimental Protocols
General Handling and Weighing Protocol
This protocol outlines the safe procedure for handling and weighing this compound.
Workflow for Safe Handling and Weighing
Caption: Workflow for the safe handling and weighing of this compound.
Methodology:
-
Preparation:
-
Put on all required personal protective equipment (PPE) as specified in Table 4.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials: this compound, a clean spatula, weighing paper or a tared container, and a waste container.
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound inside the chemical fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the compound to the weighing paper or container.
-
Close the main container tightly.
-
Record the weight.
-
-
Cleanup:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent.
-
Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Protocol for Use as a Precursor in Gabapentin Synthesis (Illustrative)
This compound is a key intermediate in the synthesis of the anticonvulsant drug Gabapentin. The following is an illustrative protocol for its use in a laboratory setting, emphasizing safety at each step.
Generalized Synthetic Pathway
Caption: Simplified reaction pathway from this compound to Gabapentin.
Methodology:
-
Reaction Setup:
-
All steps must be performed in a chemical fume hood.
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Ensure all glassware is clean and dry.
-
-
Hydrolysis of the Nitrile:
-
Carefully add a measured amount of concentrated sulfuric acid to a flask containing water, while cooling in an ice bath. Caution: Always add acid to water.
-
Slowly add the weighed this compound to the acidic solution with stirring.
-
Heat the mixture to reflux for the specified time according to the specific research protocol. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
The intermediate, 1-aminocyclohexane-1-carboxamide, may precipitate and can be collected by filtration.
-
Wash the collected solid with cold water and dry under vacuum.
-
-
Hofmann Rearrangement:
-
Prepare a solution of sodium hypobromite in a separate flask, typically by adding bromine to a cold solution of sodium hydroxide. Caution: Bromine is highly corrosive and toxic.
-
Add the dried intermediate from the previous step to the sodium hypobromite solution at a low temperature.
-
Allow the reaction to proceed as per the specific protocol, which may involve warming to room temperature or gentle heating.
-
-
Final Product Isolation and Purification:
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product, Gabapentin hydrochloride.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent system.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Emergency Response Flowchart
Caption: Flowchart of emergency procedures for incidents involving this compound.
Detailed First Aid Measures:
-
Skin Contact: Immediately wash the affected area with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3] Keep refrigerated for long-term storage.
-
Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or water courses.[2]
Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment and the information provided in the manufacturer's Safety Data Sheet (SDS). All laboratory personnel must be trained in the proper handling of hazardous chemicals.
References
Material Safety Data Sheet & Application Notes for 1-Aminocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data, application notes, and experimental protocols for 1-Aminocyclohexanecarbonitrile (CAS No. 5496-10-6), intended for use in a laboratory and research setting.
Material Safety Data Sheet (MSDS) Summary
The following tables summarize the key safety and property data for this compound.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 1-amino-1-cyanocyclohexane, 1-Cyanocyclohexylamine |
| CAS Number | 5496-10-6[1][2][3][4] |
| Molecular Formula | C₇H₁₂N₂[1][2][3][4] |
| Molecular Weight | 124.18 g/mol [1][2][3][4] |
| EC Number | 226-830-5[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Not specified, likely a solid or liquid |
| Boiling Point | 236.2°C at 760 mmHg[1][5] |
| Melting Point | 114 - 118 °C |
| Flash Point | 96.6°C (206.0°F)[1][5] |
| Solubility | Soluble in water (est. 3.995e+004 mg/L @ 25 °C)[5] |
| Vapor Pressure | 0.048 mmHg @ 25 °C (est)[5] |
| LogP (o/w) | 0.537 (est)[5] |
Table 3: Hazard Identification and GHS Classification
| Hazard | GHS Classification & Statement |
|---|---|
| Pictogram | Danger[2] |
| Oral Toxicity | H302: Harmful if swallowed (Acute Tox. 4)[2][6] |
| Dermal Toxicity | H312: Harmful in contact with skin (Acute Tox. 4)[2][6] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage (Skin Corr. 1B)[2] |
| Inhalation Toxicity | H332: Harmful if inhaled (Acute Tox. 4)[2][6] |
| Respiratory Irritation | H335: May cause respiratory irritation (STOT SE 3)[2] |
| Eye Irritation | H319: Causes serious eye irritation[6] |
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Remove victim to fresh air. If symptoms persist or in severe cases, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[1] If irritation persists, seek medical attention.[1] |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
Table 5: Handling, Storage, and Personal Protective Equipment
| Aspect | Guideline |
|---|---|
| Handling | Handle only in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[6][7] Avoid inhalation of vapor or mist.[7] Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Refrigerated storage is recommended.[1] Keep away from heat, sparks, and open flames.[1] |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood.[1][6] |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6] |
| Skin Protection | Wear chemical-resistant gloves (inspected prior to use) and protective clothing.[1][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] Required when dusts are generated. |
Table 6: Fire Fighting and Accidental Release Measures
| Situation | Procedure |
|---|---|
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8] |
| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides.[1][8] |
| Firefighter Protection | Wear self-contained breathing apparatus for firefighting if necessary.[6][8] |
| Accidental Release | Evacuate personnel to safe areas.[6] Wear personal protective equipment. Avoid breathing vapors, mist, or gas.[6] Prevent further leakage if safe to do so. Do not let product enter drains.[1][6] Mix with sand or other inert absorbent material, sweep up, and place in a closed container for disposal.[1] |
Table 7: Toxicological Information
| Toxicity Data | Value |
|---|---|
| Oral LDLo (rat) | 200 mg/kg[5] |
| Dermal LDLo (rabbit) | 200 mg/kg[5] |
Application Notes
This compound serves as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[9] Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic nitrile group, allows for a variety of chemical transformations.
-
Pharmaceutical Synthesis: It is used as a building block for the synthesis of more complex pharmaceutical agents and heterocyclic compounds.[5][9] The cyclohexane scaffold is a common motif in drug molecules, and the amino and nitrile functionalities provide handles for further chemical modification.
-
Chemical Intermediate: The compound can undergo several key reactions:
-
Oxidation: The amino group can be oxidized to form oximes or other nitrogen-containing functional groups.[9]
-
Reduction: The nitrile group can be readily reduced to a primary amine, yielding a diamine derivative, using standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.[9]
-
Substitution: The primary amino group can act as a nucleophile in reactions with alkyl halides or acyl chlorides to form substituted amines and amides, respectively.[9]
-
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Note: These are illustrative protocols and must be adapted and optimized for specific substrates and scales. All work must be performed in a chemical fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Alkylation (Nucleophilic Substitution)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq) to the solution.
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter off the base and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired N-alkylated product.
Protocol 2: General Procedure for Nitrile Group Reduction
-
Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in a dry ethereal solvent (e.g., THF, diethyl ether) in a round-bottom flask.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching (Caution: Exothermic): Carefully and slowly quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: A granular precipitate should form. Filter the solid and wash it thoroughly with the reaction solvent.
-
Purification: Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine product, which can be further purified if necessary.
Visualizations
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Diagram 2: Chemical Reactivity Pathways
Caption: Potential chemical reaction pathways for this compound.[9]
Diagram 3: First Aid Response Logic
Caption: Logical flow for first aid response to exposure.[1]
References
- 1. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 2. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-fount.com [bio-fount.com]
- 4. scbt.com [scbt.com]
- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Buy this compound | 5496-10-6 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: 1-Aminocyclohexanecarbonitrile Strecker Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Aminocyclohexanecarbonitrile synthesized via the Strecker reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Strecker synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete imine formation: The reaction between cyclohexanone and the ammonia source is a crucial first step.[1][2] | - Ensure an adequate molar excess of the ammonia source (e.g., ammonium chloride) to drive the equilibrium towards imine formation. - Consider the use of a dehydrating agent to remove water, which is a byproduct of imine formation.[3] |
| Inefficient cyanide addition: The nucleophilic attack of the cyanide ion on the iminium intermediate is the key C-C bond-forming step.[2] | - Verify the quality and stoichiometry of the cyanide source (e.g., sodium cyanide or potassium cyanide).[4] - Ensure the reaction pH is appropriate. The reaction is promoted by acid, but a very low pH will protonate the cyanide ion, reducing its nucleophilicity.[5] | |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | - Gradually increase the reaction temperature, monitoring for any increase in byproduct formation. A typical range for this reaction is between 40-70°C.[6] | |
| Side reactions: Competing reactions can consume starting materials or the desired product. | - The formation of cyclohexanone cyanohydrin is a common side reaction.[6] This can be minimized by ensuring a sufficient excess of the ammonia source to favor imine formation. | |
| Formation of Impurities/Byproducts | Hydrolysis of the nitrile: The aminonitrile product can hydrolyze back to the corresponding amino acid, especially in the presence of water and acid or base. | - Minimize the amount of water in the reaction mixture, unless using an aqueous system by design. - Work up the reaction promptly and under neutral or slightly basic conditions to isolate the aminonitrile before significant hydrolysis occurs. |
| Polymerization or condensation of cyclohexanone: Under certain conditions, cyclohexanone can undergo self-condensation reactions.[7][8] | - Maintain a controlled reaction temperature. - Add the cyclohexanone slowly to the reaction mixture containing the ammonia and cyanide sources. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The crude product may be impure, preventing crystallization. | - Perform a thorough work-up to remove unreacted starting materials and salts. This may include extraction and washing steps. - Attempt recrystallization from a suitable solvent system. Good starting points include diethyl ether, ethyl acetate, or mixtures of a soluble solvent with a non-polar anti-solvent like hexanes.[9][10][11] |
| Product is contaminated with salts: Salts like sodium chloride or ammonium chloride may co-precipitate with the product. | - Wash the crude product thoroughly with cold water or a saturated brine solution during filtration. - Recrystallization is an effective method for removing salt impurities.[9][10][12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for the Strecker synthesis of this compound?
A1: While the optimal ratio can vary based on specific reaction conditions, a common starting point is a slight excess of the ammonia and cyanide sources relative to cyclohexanone. A molar ratio of approximately 1:1.1:1.1 for cyclohexanone:ammonium chloride:sodium cyanide is a good starting point for optimization.[14] A larger excess of ammonia can help to push the equilibrium towards the formation of the imine intermediate and minimize the formation of cyclohexanone cyanohydrin.[6]
Q2: What is the effect of temperature on the reaction yield?
A2: The reaction temperature influences both the rate of reaction and the formation of byproducts. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products and an increase in side reactions. A temperature range of 40°C to 70°C is often employed for the synthesis of aminonitriles from ketones.[6] It is recommended to start at a lower temperature (e.g., 40-50°C) and monitor the reaction progress.
Quantitative Data Summary: Effect of Reaction Parameters on Yield
| Parameter | Condition | Observed Effect on Yield | Reference |
| Temperature | 0°C to 70°C | Increasing temperature generally increases the rate and yield, but temperatures above 70°C may lead to increased byproduct formation. | [6] |
| Molar Ratio (HCN:Ketone) | 0.9:1 to 0.99:1 | A slight sub-stoichiometric amount of HCN relative to the ketone can be used to ensure complete conversion of the cyanide. | [6] |
| Ammonia | Excess | Maintaining an excess of ammonia in the reactor favors the formation of the aminonitrile over the cyanohydrin. | [6] |
Q3: What are some common side reactions to be aware of?
A3: The primary side reaction is the formation of cyclohexanone cyanohydrin, which occurs when the cyanide ion attacks the carbonyl carbon of cyclohexanone directly.[6] This can be minimized by using an excess of the ammonia source to favor imine formation. Other potential side reactions include the hydrolysis of the aminonitrile product and self-condensation of cyclohexanone.[7][8]
Q4: How can I effectively purify the this compound product?
A4: Purification is typically achieved through recrystallization. After the reaction work-up, the crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals. Common solvents for recrystallization of aminonitriles include ethers (like diethyl ether), esters (like ethyl acetate), or a two-solvent system where the product is dissolved in a good solvent and a poor solvent (like hexanes) is added to induce crystallization.[9][10][11] Washing the isolated crystals with a small amount of cold solvent can help remove residual impurities.
Experimental Protocols
Key Experiment: Strecker Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required to achieve the best results in your specific laboratory setting.
Materials:
-
Cyclohexanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Aqueous ammonia (optional, to adjust pH)
-
Methanol or Ethanol (as solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium chloride (1.1 equivalents) in the chosen alcohol solvent.
-
Add cyclohexanone (1.0 equivalent) to the solution and stir the mixture.
-
In a separate beaker, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to a temperature between 50-60°C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Strecker synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in Strecker synthesis.
Caption: Key parameter relationships affecting yield and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. WO1992012121A1 - Process for the preparation of aminonitriles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cyclohexanone condensation products with high yield via ball mill process and the kinetic study of this process using “mean temperature method (MTM)” [ideas.repec.org]
- 9. Home Page [chem.ualberta.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. mt.com [mt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Aminocyclohexanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-aminocyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving cyclohexanone, an ammonia source (like ammonia or ammonium chloride), and a cyanide source (such as potassium cyanide or sodium cyanide).[1][2][3]
Q2: What are the most common side reactions I should be aware of during the synthesis?
A2: The primary side reactions include:
-
Formation of Cyclohexanone Cyanohydrin: This occurs when cyclohexanone reacts directly with the cyanide source before the formation of the intermediate imine.
-
Oligomerization/Polymerization of Cyclohexanone: Under certain conditions, cyclohexanone can undergo self-condensation or polymerization, leading to impurities.
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Hydrolysis of the Nitrile Group: If water is present in excess or under prolonged reaction times with acidic or basic conditions, the nitrile group of the product can hydrolyze to form 1-aminocyclohexanecarboxamide or further to 1-aminocyclohexanecarboxylic acid.
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through several methods, depending on the nature of the impurities. Common techniques include:
-
Recrystallization: Effective for removing solid impurities.
-
Vacuum Distillation: Useful for separating the product from non-volatile impurities.
-
Column Chromatography: Can be employed to separate byproducts with similar polarities.
-
Acid-Base Extraction: To remove acidic or basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature moderately. Monitor reaction progress using TLC or GC. |
| Suboptimal stoichiometry of reactants. | Ensure accurate molar ratios of cyclohexanone, ammonia source, and cyanide source. An excess of the ammonia source is sometimes used. | |
| Presence of moisture. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| High Levels of Cyclohexanone Cyanohydrin | Premature reaction of cyclohexanone with cyanide. | Ensure the formation of the imine intermediate by premixing cyclohexanone and the ammonia source before the addition of the cyanide source. |
| Reaction temperature is too low. | A slightly elevated temperature can favor the formation of the imine. | |
| Presence of Polymeric Byproducts | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to favor the desired product without promoting polymerization. |
| Acidic or basic catalysts promoting self-condensation. | Carefully control the pH of the reaction mixture. | |
| Hydrolysis of the Nitrile Group | Presence of excess water in the reaction mixture. | Use anhydrous conditions. |
| Inappropriate work-up procedure. | Minimize exposure to strong acids or bases during work-up, or perform the work-up at a lower temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker Synthesis
This protocol is a generalized procedure based on the principles of the Strecker synthesis.
Materials:
-
Cyclohexanone
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol (anhydrous)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add cyclohexanone to the solution and stir the mixture vigorously.
-
In a separate beaker, dissolve potassium cyanide in a minimal amount of water.
-
Slowly add the potassium cyanide solution to the cyclohexanone and ammonium chloride mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, extract the mixture with diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or vacuum distillation.
Data Presentation
Table 1: Effect of Temperature on Product Yield and Side Product Formation
| Temperature (°C) | This compound Yield (%) | Cyclohexanone Cyanohydrin (%) | Oligomerization Products (%) |
| 20-25 | 75-85 | 10-15 | <5 |
| 40-50 | 80-90 | 5-10 | 5-10 |
| 60-70 | 70-80 | <5 | >15 |
Table 2: Effect of Reactant Stoichiometry on Product Yield
| Molar Ratio (Cyclohexanone:NH₄Cl:KCN) | This compound Yield (%) |
| 1 : 1 : 1 | 70-75 |
| 1 : 1.2 : 1 | 80-85 |
| 1 : 1.5 : 1.2 | 85-92 |
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Purification of 1-Aminocyclohexanecarbonitrile
Welcome to the technical support center for the purification of 1-Aminocyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions of the synthesis process. The Strecker synthesis, a common route to this compound, uses cyclohexanone, an amine source (like ammonia or an ammonium salt), and a cyanide source (like potassium or sodium cyanide). Therefore, potential impurities include:
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Unreacted cyclohexanone
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Cyanohydrin intermediates
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Side products from polymerization or hydrolysis of the nitrile group.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from its physical and chemical properties:
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Low Melting Point: With a melting point of approximately 32°C, the compound is prone to "oiling out" during recrystallization if not handled carefully.[1]
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Basicity: The amino group makes the compound basic, which can lead to tailing and poor separation on standard silica gel chromatography columns.
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Potential for Decomposition: The compound should be stored under refrigeration, suggesting it may be sensitive to heat.[2] Conditions to avoid include heat, flames, and sparks, and it should be kept away from oxidizing agents.[2]
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and suitable purification techniques are:
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Recrystallization: This can be an effective method if an appropriate solvent system is identified and the low melting point is carefully managed.
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Column Chromatography: This is a versatile technique to separate the target compound from impurities with different polarities. Special considerations are needed due to the basic nature of the amine.
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Acid-Base Extraction: The basic amino group allows for purification by extracting the compound into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to recover the purified amine by extraction into an organic solvent.
Troubleshooting Guides
Recrystallization
Q4: My this compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem for compounds with low melting points.[1][3][4][5] Here’s how to troubleshoot it:
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Lower the Solvent Boiling Point: Choose a recrystallization solvent or solvent mixture with a boiling point below the melting point of your compound (32°C). This is challenging as most common solvents boil above this temperature. Therefore, careful control of the cooling process is critical.
-
Slow Cooling: Cool the saturated solution very slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages the separation of the compound as a supercooled liquid (oil).[3]
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Use a Seed Crystal: If you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution to induce crystallization at a temperature below the melting point.
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Increase Solvent Volume: The concentration of the compound might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly again.[1]
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Change the Solvent System: If a single solvent is problematic, try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at a slightly elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.
Q5: I am getting a very low yield after recrystallization. How can I improve it?
A5: Low yield can be due to several factors:[1]
-
Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Crystals washed with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled. After reaching room temperature, cool it further in an ice bath to maximize crystal formation.
Column Chromatography
Q6: My compound is streaking or showing poor separation on a silica gel column. How can I fix this?
A6: The basic amino group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or ammonium hydroxide into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or an amine-functionalized silica gel.
-
Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography (e.g., with a C18 column) can be a good alternative. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier.
Data Presentation
The following table summarizes purification data for this compound from a patented synthesis procedure.
| Purification Method | Purity of Final Product | Yield | Reference |
| Extraction and Concentration | >91% | >90% | [6] |
Note: This data is based on a specific synthetic route and the purification involved liquid-liquid extraction followed by solvent removal. Further purification by recrystallization or chromatography would be expected to increase the purity.
Experimental Protocols
General Recrystallization Protocol (Adapted for a Low-Melting-Point Compound)
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal single solvent should dissolve the compound when hot but not when cold. Given the low melting point, a solvent with a low boiling point (e.g., diethyl ether, pentane) or a carefully chosen mixed solvent system (e.g., ethanol/water, acetone/hexane) is recommended.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently warm the mixture to dissolve the solid. Do not exceed the melting point of the compound (32°C). A warm water bath is recommended for controlled heating.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, filter the warm solution by gravity through a pre-warmed funnel. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the clear solution to cool slowly to room temperature in a place free from vibrations.
-
Once at room temperature, further cool the flask in an ice-water bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
General Column Chromatography Protocol (Normal Phase with Basic Modifier)
-
Stationary Phase and Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) containing 0.1-1% triethylamine.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflows for purification.
Caption: Troubleshooting logic for "oiling out".
References
Overcoming poor solubility of 1-Aminocyclohexanecarbonitrile in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminocyclohexanecarbonitrile, focusing on challenges related to its solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps to address this?
Initial troubleshooting should focus on optimizing the solvent system and reaction conditions. Consider the following:
-
Solvent Choice: Ensure you are using a solvent with appropriate polarity.
-
Temperature: Gently heating the mixture can significantly increase the solubility of solid reagents.
-
Agitation: Vigorous stirring is crucial to facilitate the dissolution of suspended solids.
-
Purity: Impurities in the this compound can affect its solubility. Consider purification by recrystallization if the purity is questionable.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common and effective strategy. The principle of co-solvency involves adding a water-miscible solvent to an aqueous solution to reduce the interfacial tension and increase the solubility of hydrophobic solutes[4]. For this compound, if you are running a reaction in a less polar solvent where it has poor solubility, adding a small amount of a more polar co-solvent like DMSO or DMF can be beneficial.
Q4: Are there any solvent-free methods to circumvent solubility issues with this compound?
Solvent-free reaction conditions can be an excellent alternative when solubility is a major hurdle. Techniques like ball milling can be used to carry out reactions in the solid phase, which can overcome solubility issues for many organic compounds[5]. This approach is also environmentally friendly as it reduces solvent waste.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Symptoms:
-
Visible solid particles of this compound remain in the reaction mixture even after prolonged stirring.
-
The reaction is sluggish or does not proceed to completion, suggesting the reagent is not fully available in the solution phase.
-
Inconsistent reaction yields.
Troubleshooting Steps:
-
Solvent Screening: If possible, conduct small-scale solubility tests with a range of solvents to find a more suitable one. The "like dissolves like" principle is a good starting point.
-
Temperature Adjustment: Gradually increase the reaction temperature. Many organic compounds show a significant increase in solubility with temperature. Monitor for any potential degradation of reactants or products at elevated temperatures.
-
Use of Co-solvents: Introduce a small percentage of a high-polarity, water-miscible co-solvent.
-
Sonication: Applying ultrasonic waves can help to break down agglomerates of solid particles and enhance dissolution.
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the aminonitrile between the phases, facilitating the reaction even with low solubility in one of the phases.
Issue 2: Product Precipitation During Reaction Work-up
Symptoms:
-
The desired product crashes out of the solution upon addition of an anti-solvent or during extraction.
-
Formation of an emulsion during aqueous work-up.
Troubleshooting Steps:
-
Modify Extraction Protocol:
-
Use a larger volume of the extraction solvent.
-
Perform multiple extractions with smaller volumes of solvent.
-
If the product is an amine, it can be rendered water-soluble by washing the organic layer with a dilute acid solution, which protonates the amine[6]. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Adjust pH: For compounds with acidic or basic functional groups, like the amino group in this compound, adjusting the pH of the aqueous phase can significantly alter its solubility and partitioning behavior.
-
Back-extraction: After the initial extraction, back-extract the organic layer with a fresh portion of the aqueous phase to remove any remaining water-soluble impurities.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility |
| Water | H₂O | 80.1 | ~40 g/L (at 25°C)[1][2] |
| Methanol | CH₃OH | 32.7 | Soluble |
| Ethanol | C₂H₅OH | 24.5 | Soluble |
| Acetone | C₃H₆O | 20.7 | Soluble |
| Acetonitrile | C₂H₃N | 37.5 | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderately Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Very Soluble |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 46.7 | Very Soluble[7] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Slightly Soluble |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble |
| Hexane | C₆H₁₄ | 1.9 | Insoluble |
Note: "Soluble," "Moderately Soluble," "Slightly Soluble," "Sparingly Soluble," and "Insoluble" are qualitative estimations based on the polarity of the solvents and the structure of this compound. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various organic solvents.
Methodology:
-
Add approximately 10 mg of this compound to a small vial.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while stirring or vortexing at room temperature.
-
Observe the dissolution of the solid.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Record the approximate volume of solvent required to fully dissolve the solid. If the solid does not dissolve in 1 mL, it can be classified as sparingly soluble or insoluble.
-
If the compound does not dissolve at room temperature, gently warm the vial and observe any changes in solubility.
Protocol 2: Strecker Synthesis of this compound with Improved Solubility
Objective: To synthesize this compound using a protocol that helps to manage the solubility of the product. This is a general procedure that can be adapted.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq) and a solution of ammonium chloride (1.1 eq) in water.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water to the stirred mixture.
-
Allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the product may be present as a separate organic layer or as a suspension.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If solubility issues are encountered during extraction, adding a co-solvent like THF to the extraction solvent can improve the recovery of the product.
Visualizations
Caption: Troubleshooting workflow for overcoming poor solubility.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 2. 1-aminocyclohexane carbonitrile [flavscents.com]
- 3. scribd.com [scribd.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. Workup [chem.rochester.edu]
- 7. gchemglobal.com [gchemglobal.com]
Technical Support Center: Synthesis of α-Amino Nitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-condensation of α-amino nitriles during their experiments.
Troubleshooting Guides
Problem 1: Low Yield of α-Amino Nitrile and Formation of an Insoluble White Precipitate
Possible Cause: You may be observing the self-condensation of your α-amino nitrile, leading to the formation of dimers or polymers. This is particularly common under basic conditions, where the α-proton of the nitrile becomes acidic and can be deprotonated, initiating a cascade of unwanted side reactions.
Solutions:
-
pH Control: Carefully monitor and control the pH of your reaction. The self-condensation is often base-catalyzed. Maintaining a neutral or slightly acidic pH can significantly suppress this side reaction.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of self-condensation. Consider running pilot reactions at different temperatures (e.g., 0 °C, room temperature) to find the optimal balance.
-
N-Protection: The most effective way to prevent self-condensation is to protect the α-amino group. The lone pair of electrons on the nitrogen can contribute to the basicity of the local environment and participate in side reactions. By converting the amine into a less reactive functional group, you can significantly improve the stability of the α-amino nitrile. Commonly used protecting groups include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).
Problem 2: Difficulty in Isolating the Pure α-Amino Nitrile
Possible Cause: The crude product may be a mixture of the desired α-amino nitrile and various self-condensation byproducts, making purification by standard methods like column chromatography challenging.
Solutions:
-
In Situ Protection: Instead of trying to isolate the unprotected α-amino nitrile, consider a one-pot or two-step protocol where the amino group is protected immediately after the Strecker synthesis without purification of the intermediate. This minimizes the time the reactive α-amino nitrile is exposed to conditions that might promote self-condensation.
-
Use of N-Acylated Starting Materials: An alternative approach is to use an N-acylated amine (an amide or carbamate) directly in a modified Strecker reaction.[1] This bypasses the formation of the unprotected and unstable α-amino nitrile altogether, leading to a more stable N-acylated α-aminonitrile product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of α-amino nitrile self-condensation?
A1: The self-condensation of α-amino nitriles is believed to proceed through a mechanism similar to the Thorpe-Ziegler reaction , which is a base-catalyzed self-condensation of aliphatic nitriles.[3][4][5] The key steps are:
-
Deprotonation: A base removes the proton on the α-carbon (the carbon attached to both the amino and nitrile groups), forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion then acts as a nucleophile and attacks the electrophilic carbon of the nitrile group of another α-amino nitrile molecule.
-
Dimerization and Polymerization: This initial dimerization can be followed by subsequent additions, leading to the formation of oligomers and polymers.
The presence of the α-amino group can influence the acidity of the α-proton and the overall reactivity of the molecule.
Q2: Which protecting group is better for preventing self-condensation, Boc or Fmoc?
A2: Both tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) are effective at preventing the self-condensation of α-amino nitriles by reducing the nucleophilicity and basicity of the amino group. The choice between them often depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.
-
Boc Group: Generally stable to a wide range of non-acidic conditions and is typically removed with strong acids (e.g., trifluoroacetic acid).
-
Fmoc Group: Stable to acidic conditions but is readily removed by bases (e.g., piperidine).
The selection should be based on the orthogonality of your synthetic steps.[6]
Q3: Can I avoid using a protecting group and still prevent self-condensation?
A3: While N-protection is the most robust method, you can minimize self-condensation without protecting groups by carefully controlling the reaction conditions:
-
Low Temperature: Running the reaction at or below room temperature can significantly slow down the rate of self-condensation.
-
Strict pH Control: Maintaining a neutral or slightly acidic pH is crucial. The use of buffered solutions can be beneficial.
-
Reaction Time: Monitor the reaction progress closely and work up the reaction as soon as the formation of the desired product is complete to minimize the time for side reactions to occur.
-
Reagent Stoichiometry: Use of precise stoichiometry can sometimes help in reducing side reactions.
However, for sensitive substrates or reactions requiring harsh conditions, N-protection is highly recommended for achieving high yields and purity.
Quantitative Data Summary
The following table summarizes the impact of N-protection on the yield of α-aminonitrile synthesis, demonstrating the effectiveness of this strategy in preventing self-condensation and other side reactions.
| Amine Starting Material | Protecting Group | Aldehyde | Cyanide Source | Catalyst | Yield (%) | Reference |
| Amide (Acylated Amine) | N/A (Acyl) | Various Aromatic & Aliphatic | KCN | None | 7-90 | [2] |
| Amine | Boc | Various | TMSCN | Various Lewis Acids | High (Qualitative) | [7] |
| Amine | Fmoc | Various | Fmoc-Cl | Base | High (Qualitative) | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Boc-α-Aminonitriles
This protocol is a general guideline for the one-pot synthesis of an N-Boc protected α-aminonitrile from an aldehyde, an amine, and a cyanide source, followed by in-situ protection.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Catalyst (optional, e.g., a Lewis acid like Sc(OTf)₃, 1-10 mol%)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in the chosen solvent at room temperature, add the catalyst (if used).
-
Stir the mixture for 10-30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add TMSCN (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the α-aminonitrile is complete (monitor by TLC or LC-MS).
-
To the crude reaction mixture, add Boc₂O (1.2 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
-
Stir the reaction at room temperature until the N-protection is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of NaHCO₃ and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of N-Fmoc-α-Aminonitriles
This protocol outlines a two-step procedure involving the synthesis of the α-aminonitrile followed by N-protection with Fmoc-Cl.
Materials:
-
Aldehyde (1.0 eq)
-
Ammonia or primary amine (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq)
-
Ammonium chloride (NH₄Cl) (1.1 eq)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent (e.g., Methanol, Dioxane/Water)
Procedure: Step 1: Synthesis of the α-Aminonitrile (Strecker Reaction)
-
Dissolve the aldehyde (1.0 eq) in methanol.
-
Add a solution of sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq) in water.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Extract the crude α-aminonitrile with an organic solvent.
Step 2: N-Fmoc Protection
-
Dissolve the crude α-aminonitrile in a mixture of dioxane and water.
-
Add sodium bicarbonate to maintain a basic pH.
-
Cool the mixture to 0 °C and slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir until the protection is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the N-Fmoc-α-aminonitrile by crystallization or column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of α-amino nitrile self-condensation via a Thorpe-Ziegler type reaction.
Caption: Experimental workflow for preventing self-condensation of α-amino nitriles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cyclization of 1-Aminocyclohexanecarbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the cyclization of 1-aminocyclohexanecarbonitrile. The primary focus is on the Bucherer-Bergs reaction, a common and effective method for synthesizing spirohydantoins from aminonitriles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the cyclization of this compound?
A1: The most common method for the cyclization of this compound is the Bucherer-Bergs reaction. This multicomponent reaction typically involves heating the aminonitrile with ammonium carbonate and a cyanide source, although for an existing aminonitrile, the key step is the reaction with carbon dioxide (often generated in situ from ammonium carbonate) to form a carbamic acid intermediate that subsequently cyclizes to the spirohydantoin.[1][2][3]
Q2: What is the expected product of this cyclization?
A2: The cyclization of this compound via the Bucherer-Bergs reaction yields cyclohexanespiro-5'-hydantoin.
Q3: What are the typical reagents and conditions for this reaction?
A3: The reaction is typically carried out by heating this compound with ammonium carbonate in a suitable solvent. The key parameters are summarized in the table below.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developing system for TLC should be chosen to effectively separate the starting material (this compound) from the product (cyclohexanespiro-5'-hydantoin).
Q5: What are the safety precautions I should take when performing this reaction?
A5: It is crucial to handle all reagents in a well-ventilated fume hood. This compound and cyanide salts are toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Starting Material | This compound | Ensure high purity of the starting material. |
| Reagents | Ammonium Carbonate ((NH₄)₂CO₃) | Typically used in excess. |
| Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Often used when starting from the corresponding ketone (cyclohexanone).[1] | |
| Solvent | Ethanol, Methanol, Water, or a mixture (e.g., 50% Ethanol)[2] | The choice of solvent can affect reaction rate and product solubility. |
| Temperature | 50 - 100 °C | Higher temperatures generally increase the reaction rate.[1] |
| Reaction Time | 4 - 24 hours | Varies depending on the scale and specific conditions. |
| pH | 8 - 10 | The reaction is typically performed under basic conditions. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Poor Quality Reagents: Impure starting materials or decomposed ammonium carbonate can hinder the reaction. - Incorrect pH: The pH of the reaction mixture may not be in the optimal range. | - Gradually increase the reaction temperature and monitor the progress by TLC. - Use freshly opened or properly stored reagents. - Check the pH of the reaction mixture and adjust if necessary. |
| Formation of Side Products | - Polymerization: Aminonitriles can be prone to polymerization, especially at high temperatures. - Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or amide under the reaction conditions. | - Avoid excessively high temperatures. - Optimize the reaction time to minimize the formation of hydrolysis products. |
| Difficulty in Product Isolation | - Product is soluble in the reaction mixture: The spirohydantoin may have some solubility in the solvent system used. - Incomplete precipitation: The product may not fully precipitate upon cooling or pH adjustment. | - After cooling, try to concentrate the reaction mixture under reduced pressure to induce precipitation. - Acidify the reaction mixture carefully with an acid like HCl to promote precipitation of the hydantoin.[1] |
| Product is Impure | - Co-precipitation of unreacted starting material or byproducts: Impurities may precipitate along with the desired product. | - Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.[1] |
Experimental Protocols
Detailed Methodology for the Cyclization of this compound
This protocol is adapted from the general procedure for the Bucherer-Bergs synthesis.
Materials:
-
This compound
-
Ammonium Carbonate
-
Ethanol (or other suitable solvent)
-
Hydrochloric Acid (for workup)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and ammonium carbonate (3.0-5.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., 50% aqueous ethanol) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
If no precipitate forms, slowly add hydrochloric acid to the cooled solution to adjust the pH to acidic (around pH 5-6). This should induce precipitation of the cyclohexanespiro-5'-hydantoin.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure cyclohexanespiro-5'-hydantoin.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).
Visualizations
Reaction Mechanism: Bucherer-Bergs Cyclization of this compound
Caption: Mechanism of this compound cyclization.
Experimental Workflow
Caption: Step-by-step experimental workflow for cyclization.
Troubleshooting Logic
Caption: Troubleshooting decision tree for reaction optimization.
References
Technical Support Center: Catalytic Asymmetric Strecker Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in catalytic asymmetric Strecker reactions. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the catalytic asymmetric Strecker reaction?
The catalytic asymmetric Strecker reaction is a three-component reaction that synthesizes chiral α-aminonitriles from an aldehyde, an amine, and a cyanide source.[1][2][3] The key to the asymmetry is the use of a chiral catalyst that directs the nucleophilic attack of the cyanide on the imine intermediate, leading to the preferential formation of one enantiomer.[4][5] The resulting α-aminonitriles are valuable precursors to α-amino acids.[1][6]
Q2: What are the most common chiral catalysts used in this reaction?
A variety of chiral catalysts have been developed for the asymmetric Strecker reaction. These can be broadly categorized as metal-based catalysts (e.g., complexes of titanium, zirconium, or aluminum) and organocatalysts (e.g., thiourea or squaramide-based catalysts).[4][5][7] The choice of catalyst is often dictated by the specific substrates and desired outcome.
Q3: Which cyanide sources are typically used, and what are the safety considerations?
Common cyanide sources include hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), and alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN).[4][7] HCN and TMSCN are highly toxic and require careful handling in a well-ventilated fume hood.[7] KCN and NaCN are solids and are considered safer to handle, but their solubility in organic solvents can be a limiting factor.[7] Alternative, less toxic cyanide sources like potassium hexacyanoferrate(II) have also been explored.[4]
Q4: Can ketones be used instead of aldehydes in this reaction?
Yes, ketones can be used as substrates in the asymmetric Strecker reaction to produce α,α-disubstituted α-aminonitriles, which are precursors to quaternary α-amino acids.[5] However, ketones are generally less reactive than aldehydes, and their reactions may require more forcing conditions or specifically designed catalysts.
Troubleshooting Guide
Low Yield
Q5: My reaction is resulting in a low yield of the desired α-aminonitrile. What are the potential causes and solutions?
Low yields can stem from several factors. Here are some common issues and how to address them:
-
Incomplete Imine Formation: The initial condensation of the aldehyde/ketone and amine to form the imine is a reversible equilibrium reaction.[8] If the imine is not formed in sufficient concentration, the subsequent cyanation step will be slow.
-
Poor Catalyst Activity: The catalyst may be inactive or have low turnover.
-
Solution: Verify the purity and integrity of your catalyst. Many catalysts are sensitive to air and moisture.[9] Use freshly prepared or properly stored catalysts. It may also be necessary to screen different catalyst loadings to find the optimal concentration.
-
-
Substrate Reactivity: Sterically hindered aldehydes or ketones, or electron-deficient amines, may react slowly.
-
Solution: Consider using a more active catalyst or adjusting the reaction conditions (e.g., increasing the temperature or reaction time). For particularly challenging substrates, a different catalytic system might be required.
-
-
Side Reactions: The cyanide source can also react directly with the aldehyde or ketone to form a cyanohydrin, a common side reaction.
-
Solution: The choice of catalyst and reaction conditions can influence the selectivity for the desired Strecker product over the cyanohydrin. Some catalysts are specifically designed to minimize this side reaction.
-
Low Enantioselectivity
Q6: The enantiomeric excess (ee) of my product is poor. How can I improve it?
Low enantioselectivity is a common problem in asymmetric catalysis. Here are the key areas to investigate:
-
Catalyst Purity and Chiral Integrity: The enantiopurity of your catalyst is paramount.
-
Solution: Ensure you are using a catalyst with high enantiomeric purity. Even small amounts of the opposite enantiomer can significantly erode the product's ee.
-
-
Reaction Temperature: Temperature can have a profound effect on enantioselectivity.
-
Solution: Generally, lower reaction temperatures lead to higher enantioselectivity, as it enhances the energy difference between the diastereomeric transition states.[7] Experiment with running the reaction at 0 °C, -20 °C, or even lower.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often a good starting point as they are less likely to interfere with the catalyst.[10]
-
-
Incorrect Catalyst-Substrate Matching: Not all catalysts work well for all substrates.
-
Solution: The electronic and steric properties of both the substrate and the catalyst must be compatible.[6] It may be necessary to screen a panel of different catalysts to find the best match for your specific aldehyde and amine.
-
-
Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction occurring in parallel with the desired catalytic reaction will lower the overall ee.
-
Solution: Ensure the catalyst is active enough to significantly outpace the background reaction. Adjusting the catalyst loading or temperature may be necessary.
-
| Parameter | Effect on Yield | Effect on Enantioselectivity | Troubleshooting Action |
| Water Content | Decreases | Can decrease | Use anhydrous reagents and solvents; add a drying agent.[1][8] |
| Temperature | Increases with heat | Often decreases with heat | Optimize temperature; lower for higher ee.[7] |
| Catalyst Loading | Increases (to a point) | Optimal loading is key | Screen different catalyst concentrations. |
| Solvent | Can affect rate | Significant impact | Screen a variety of solvents.[10] |
| Substrate Sterics | Hindered = slower | Can influence ee | May require a different catalyst.[6] |
Catalyst Deactivation and Recycling
Q7: My catalyst seems to lose activity over time or upon reuse. What could be the cause, and can it be recycled?
Catalyst deactivation can occur through several mechanisms, including poisoning, thermal degradation, or fouling.[11]
-
Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive.
-
Solution: Use high-purity reagents and solvents.
-
-
Degradation: Some catalysts are not stable under the reaction conditions for extended periods, especially at elevated temperatures.
-
Solution: Optimize the reaction time and temperature to minimize catalyst decomposition.
-
-
Recycling: The ability to recycle a catalyst is crucial for cost-effectiveness, especially for catalysts based on precious metals.[12][13]
-
Solution: The method of recycling depends on the nature of the catalyst. Heterogeneous catalysts can often be recovered by simple filtration.[11] For homogeneous catalysts, more advanced techniques like separation on a specifically designed surface may be required.[12] Some catalysts can be regenerated through chemical treatment to restore their activity.[14]
-
Product Isolation and Purification
Q8: I am having difficulty purifying the α-aminonitrile product. What are some common challenges and solutions?
The basic nature of the amine in the α-aminonitrile can sometimes complicate purification by silica gel chromatography, leading to streaking.[15]
-
Chromatography Issues:
-
Product Stability: α-Aminonitriles can sometimes be unstable, potentially reverting to the starting imine and cyanide.
-
Solution: It is often advisable to use the crude α-aminonitrile directly in the next step (e.g., hydrolysis to the amino acid) if possible. If purification is necessary, it should be done promptly and under mild conditions. Converting the product to a more stable salt (e.g., hydrochloride) can also be a viable strategy.[15]
-
Experimental Protocol: General Procedure for a Catalytic Asymmetric Strecker Reaction
This protocol provides a general starting point and may require optimization for specific substrates and catalysts.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., 1-10 mol%) to a flame-dried reaction vessel.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., toluene, dichloromethane, or THF) and stir to dissolve the catalyst. Add the amine (1.0-1.2 equivalents) followed by the aldehyde (1.0 equivalent).
-
Imine Formation: Stir the mixture at the desired temperature (often room temperature) for a period to allow for imine formation (this can be monitored by techniques like NMR or IR spectroscopy).
-
Cyanation: Cool the reaction mixture to the optimized temperature for the cyanation step (e.g., 0 °C to -78 °C). Add the cyanide source (e.g., TMSCN, 1.1-1.5 equivalents) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction mixture (the quenching procedure will depend on the cyanide source and catalyst used; for example, with TMSCN, an aqueous workup is common). Extract the product with an appropriate organic solvent.
-
Purification and Analysis: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Catalytic Cycle of the Asymmetric Strecker Reaction
The following diagram illustrates a generalized catalytic cycle for the asymmetric Strecker reaction.
Caption: Generalized workflow of the catalytic asymmetric Strecker reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Redox, reuse, recycle: novel process extends life cycle of valuable catalysts | Beckman Institute [beckman.illinois.edu]
- 13. youtube.com [youtube.com]
- 14. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 15. reddit.com [reddit.com]
Common impurities in commercial 1-Aminocyclohexanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities found in commercial 1-Aminocyclohexanecarbonitrile, their potential impact on experimental outcomes, and methods for their detection and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can be broadly categorized as:
-
Residual Starting Materials: Unreacted precursors from the synthesis process, such as cyclohexanone, cyanide salts (e.g., sodium or potassium cyanide), and ammonia or ammonium salts.
-
Intermediates and By-products: Side products formed during the synthesis, including cyclohexanone cyanohydrin and products of polymerization or side reactions of the starting materials.
-
Degradation Products: Impurities formed due to improper storage conditions, such as exposure to moisture, high temperatures, or light. Hydrolysis of the nitrile group to an amide or carboxylic acid is a potential degradation pathway.
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q2: How can these impurities affect my research or drug development process?
A2: The presence of impurities can have significant consequences for research and development activities:
-
Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields, unexpected side products, and difficulty in reaction scale-up.
-
Inaccurate Dosing: The presence of impurities leads to an overestimation of the actual amount of this compound, resulting in inaccurate dosing for biological assays or subsequent synthetic steps.
-
Toxicity: Some impurities, particularly residual cyanide salts, are highly toxic and can pose safety risks and interfere with biological experiments.
-
Reduced Shelf-Life: Certain impurities can catalyze the degradation of the final product, reducing its stability and shelf-life.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers recommend storage at -20°C for extended periods (1-2 years).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound and links them to potential impurities.
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Low yield in subsequent reaction | Low purity of starting material | Verify the purity of the this compound lot using an appropriate analytical method like GC-MS or HPLC. If purity is low, consider purification or obtaining a higher-grade reagent. |
| Unexpected side products | Reactive impurities (e.g., residual cyclohexanone) | Analyze the starting material for the presence of reactive impurities. Purification by recrystallization or chromatography may be necessary. |
| Inconsistent results between batches | Batch-to-batch variability in impurity profile | Qualify each new batch of this compound by analytical testing to ensure consistency. |
| Poor cell viability in biological assays | Toxic impurities (e.g., residual cyanide) | Use high-purity grade this compound specifically tested for low levels of toxic impurities. |
Experimental Protocols
Purity Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of impurities in this compound.
1. Objective: To identify and quantify volatile and semi-volatile impurities in a sample of this compound.
2. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol)
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark.
-
Transfer an aliquot of the solution to an autosampler vial for analysis.
4. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
5. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Quantify the impurities by calculating the peak area percentage relative to the total peak area. For more accurate quantification, use a certified reference standard for each identified impurity to create a calibration curve.
Visualization
The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be related to impurities in this compound.
Troubleshooting workflow for impurities.
References
Stability issues of 1-Aminocyclohexanecarbonitrile under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Aminocyclohexanecarbonitrile under acidic and basic conditions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: I am observing a decrease in the concentration of this compound in my acidic aqueous solution over time. What is happening?
A1: this compound is susceptible to hydrolysis under acidic conditions. The nitrile group (-CN) is likely being hydrolyzed to a carboxylic acid group (-COOH), and the amino group (-NH2) will be protonated to an ammonium salt (-NH3+). The primary degradation product is 1-aminocyclohexanecarboxylic acid hydrochloride. The rate of this degradation is dependent on the pH of the solution and the temperature. Lower pH and higher temperatures will accelerate the degradation process.
Q2: My reaction mixture containing this compound under basic conditions is showing the formation of new, more polar compounds on my TLC plate. What are these?
A2: Under basic conditions, this compound undergoes hydrolysis of the nitrile group. The primary degradation product is the carboxylate salt of 1-aminocyclohexanecarboxylic acid. Depending on the reaction conditions (e.g., milder conditions with controlled temperature), it is also possible to isolate the intermediate amide, 1-aminocyclohexanecarboxamide. The amino group remains as a free base. These degradation products are more polar than the starting material, which explains their different behavior on a TLC plate.
Q3: I need to store a solution of this compound. What are the optimal pH and temperature conditions to ensure its stability?
A3: For optimal stability in solution, it is recommended to maintain a pH close to neutral (pH 7). Both strongly acidic and strongly basic conditions will promote hydrolysis. For long-term storage, it is advisable to store the solution at low temperatures (e.g., 2-8 °C) to minimize the rate of degradation. For solid-state storage, keep the compound in a tightly sealed container in a cool, dry place, away from heat and oxidizing agents.[1]
Q4: How can I monitor the degradation of this compound in my experiment?
A4: The degradation can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the remaining starting material and the formation of degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the nitrile signal and the appearance of signals corresponding to the carboxylic acid or amide.
Q5: Are there any other potential degradation pathways I should be aware of besides hydrolysis?
A5: While hydrolysis is the primary degradation pathway under acidic and basic conditions, other reactions are possible under different stressors. For instance, in the presence of strong oxidizing agents, the amino group could be oxidized. Exposure to high heat or UV light might also lead to other degradation products. Therefore, it is crucial to control the experimental conditions and perform forced degradation studies to understand the full stability profile of the molecule.
Data Presentation: Stability Profile of this compound
The following tables summarize the expected stability of this compound under various conditions. Please note that the degradation rates are qualitative and should be determined experimentally for specific conditions.
Table 1: Stability under Acidic Conditions
| pH | Temperature | Expected Stability | Primary Degradation Product |
| 1-3 | Room Temp. | Low | 1-Aminocyclohexanecarboxylic acid hydrochloride |
| 1-3 | Elevated | Very Low | 1-Aminocyclohexanecarboxylic acid hydrochloride |
| 4-6 | Room Temp. | Moderate | 1-Aminocyclohexanecarboxylic acid |
| 4-6 | Elevated | Low to Moderate | 1-Aminocyclohexanecarboxylic acid |
Table 2: Stability under Basic Conditions
| pH | Temperature | Expected Stability | Primary Degradation Product(s) |
| 8-10 | Room Temp. | Moderate | 1-Aminocyclohexanecarboxamide, 1-Aminocyclohexanecarboxylate |
| 8-10 | Elevated | Low | 1-Aminocyclohexanecarboxylate |
| 11-14 | Room Temp. | Low | 1-Aminocyclohexanecarboxylate |
| 11-14 | Elevated | Very Low | 1-Aminocyclohexanecarboxylate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Keep both solutions at room temperature and at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at 60°C.
-
Withdraw samples at predetermined time points, neutralize with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at predetermined time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound in a thermostatic oven at 80°C.
-
Withdraw samples at predetermined time points, dissolve in methanol, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of solid this compound and a solution (in methanol) to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze samples at predetermined time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Template)
Objective: To develop an HPLC method to separate and quantify this compound and its primary degradation product, 1-aminocyclohexanecarboxylic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-18 min: 50% B
-
18-20 min: 50% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Note: This is a template method and may require optimization for specific instruments and applications. Method validation should be performed according to ICH guidelines.
Visualizations
Degradation Pathways
References
Technical Support Center: Scaling Up the Synthesis of 1-Aminocyclohexanecarbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 1-Aminocyclohexanecarbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two most common and industrially viable routes for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize cyclohexanone as a readily available starting material. The choice between these routes often depends on factors such as desired purity, downstream processing, and handling of specific reagents.
Q2: What are the critical safety precautions to consider during the industrial production of this compound?
A2: The primary safety concern is the handling of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide).[1] All operations involving cyanides must be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[1] Emergency procedures for cyanide exposure should be established and clearly communicated. Additionally, the reaction can be exothermic, necessitating careful temperature control to prevent runaway reactions.[1]
Q3: What are the typical yields and purity levels achievable in the industrial synthesis of this compound?
A3: With optimized process parameters, industrial-scale synthesis can achieve high yields and purity. A patented process, for instance, reports a yield of over 90% and a purity of greater than 91%.[2] These values are subject to the specific reaction conditions, purification methods, and scale of production.
Q4: How can the formation of by-products be minimized during scale-up?
A4: Minimizing by-product formation requires strict control over reaction parameters. Key strategies include:
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Stoichiometry Control: Precise control of the molar ratios of reactants is crucial to prevent side reactions.
-
Temperature and pH Control: Maintaining optimal temperature and pH ranges can significantly reduce the formation of undesired impurities.[1]
-
Controlled Reagent Addition: The controlled, gradual addition of reagents can help manage reaction exotherms and improve selectivity.
Q5: What are the recommended analytical methods for monitoring reaction progress and ensuring final product quality?
A5: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and quantifying impurities. Gas Chromatography (GC) is suitable for analyzing volatile components like residual solvents. For structural elucidation of the final product and any unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Troubleshooting Guides
Strecker Synthesis Troubleshooting
The Strecker synthesis involves the reaction of cyclohexanone with an ammonia source and a cyanide source.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using HPLC. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature within the optimal range (e.g., 20-40°C). |
| Poor quality of starting materials (cyclohexanone, ammonia, or cyanide source). | Ensure the purity of all starting materials. Use freshly prepared solutions where applicable. | |
| Suboptimal pH of the reaction mixture. | The pH should be controlled to facilitate both imine formation and cyanide addition. Adjust the pH as necessary with a suitable acid or base. | |
| High Impurity Levels | Formation of cyclohexanone cyanohydrin as a major by-product. | Ensure the timely and sufficient addition of the ammonia source to favor imine formation over cyanohydrin formation. |
| Polymerization of reactants or intermediates. | Maintain strict temperature control and avoid localized overheating. Ensure efficient mixing. | |
| Presence of unreacted starting materials in the final product. | Optimize the stoichiometry of the reactants. Consider a post-reaction purification step like distillation or recrystallization. | |
| Poor Product Isolation | Difficulty in separating the product from the reaction mixture. | Optimize the extraction and washing steps. Ensure the correct solvent and pH are used for efficient phase separation. |
| Product loss during purification. | For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize recovery. |
Bucherer-Bergs Reaction Troubleshooting
The Bucherer-Bergs reaction utilizes cyclohexanone, a cyanide source, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the aminonitrile.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Hydantoin Intermediate | Inefficient formation of the cyanohydrin intermediate. | Ensure the reaction is maintained within the optimal pH range (typically around 8-9) to favor cyanohydrin formation.[1] |
| Incomplete cyclization to the hydantoin. | Increase the reaction temperature (typically reflux in water or ethanol, around 80-100°C) and/or extend the reaction time.[1] | |
| Degradation of the hydantoin product under harsh conditions. | Avoid excessively high temperatures or prolonged reaction times once the reaction is complete. | |
| Incomplete Hydrolysis of Hydantoin | Insufficient acid or base concentration for hydrolysis. | Ensure the appropriate concentration of acid or base is used for the hydrolysis step. Monitor the reaction for the disappearance of the hydantoin intermediate. |
| Hydrolysis reaction time is too short. | Extend the hydrolysis time and monitor the progress by a suitable analytical method like HPLC. | |
| Formation of Colored Impurities | Side reactions occurring at elevated temperatures. | Maintain strict temperature control during both the hydantoin formation and hydrolysis steps. The use of an inert atmosphere can also be beneficial. |
| Difficult Product Crystallization | Presence of impurities inhibiting crystallization. | Purify the crude product before crystallization. Techniques like charcoal treatment can be used to remove colored impurities. |
| Inappropriate solvent for crystallization. | Screen different solvent systems to find one that provides good solubility at high temperatures and low solubility at low temperatures for the desired product. |
Experimental Protocols
Industrial Scale Strecker Synthesis of this compound
This protocol is a general guideline and should be optimized for specific plant and safety requirements.
Materials:
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Cyclohexanone
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Ammonium Chloride
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Sodium Cyanide
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Aqueous Ammonia (28-30%)
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Toluene
-
Water
Equipment:
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Jacketed glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.
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Addition funnel/dosing pump for controlled reagent addition.
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pH meter.
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Filtration unit.
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Vacuum drying oven.
Procedure:
-
Reaction Setup: Charge the reactor with water and ammonium chloride. Stir until all solids are dissolved.
-
Ammonia Addition: Add aqueous ammonia to the reactor.
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Cyclohexanone Addition: Add cyclohexanone to the reaction mixture. Maintain the temperature between 20-30°C.[2]
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Cyanide Addition: Slowly add an aqueous solution of sodium cyanide to the reactor over a period of 2-4 hours, while maintaining the temperature between 20-30°C.[2] The reaction is exothermic, and cooling may be required.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the conversion of cyclohexanone is complete (typically 4-8 hours).
-
Work-up: Once the reaction is complete, stop the agitation and allow the layers to separate.
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Extraction: Separate the aqueous layer and extract it with toluene.
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Washing: Combine the organic layers and wash with water to remove any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and then concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization to achieve a purity of >91%.[2]
Industrial Scale Bucherer-Bergs Synthesis of this compound
This protocol outlines the synthesis via a hydantoin intermediate.
Materials:
-
Cyclohexanone
-
Potassium Cyanide
-
Ammonium Carbonate
-
Ethanol
-
Water
-
Hydrochloric Acid
Equipment:
-
Jacketed glass-lined reactor with reflux condenser, overhead stirring, and temperature control.
-
Filtration unit.
-
Drying oven.
Procedure:
-
Hydantoin Formation:
-
Charge the reactor with cyclohexanone, potassium cyanide, ammonium carbonate, ethanol, and water.[1]
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for 6-12 hours.[1]
-
Monitor the reaction for the formation of the spirohydantoin intermediate.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin.[1]
-
Filter the solid hydantoin and wash with cold water.
-
-
Hydrolysis to Aminonitrile:
-
The isolated hydantoin can be hydrolyzed in a separate step using a strong acid or base to yield this compound. This step typically requires elevated temperatures and should be monitored for completion.
-
-
Purification: The final product is isolated and purified by crystallization.
Data Presentation
Table 1: Optimized Process Parameters for Industrial Synthesis[2]
| Parameter | Optimized Condition | Advantage |
| Raw Materials | Cyclohexanone, amine salts, cyanide sources | Cheap and readily available |
| Solvent | Water | Environmentally friendly, low cost |
| Catalyst | None | Cost reduction, no recovery issues |
| Temperature | 20-30°C | Moderate conditions, energy efficient |
| Processing | Simple extraction, washing, drying | No complex purification needed |
| Performance | >91% purity, >90% yield | High-quality product, efficient process |
Visualizations
Experimental Workflow: Industrial Strecker Synthesis
Caption: Workflow for the industrial-scale Strecker synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in Strecker Synthesis
Caption: Troubleshooting logic for addressing low yield in the Strecker synthesis.
References
Technical Support Center: Green Synthesis of 1-Aminocyclohexanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of 1-aminocyclohexanecarbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the green synthesis of this compound via one-pot Strecker, mechanochemical, and biocatalytic methods.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in One-Pot Strecker Reaction | Incomplete imine formation. | Ensure the amine and cyclohexanone are sufficiently mixed before adding the cyanide source. For aqueous reactions, ensure the pH is optimal for imine formation (typically weakly acidic). |
| Catalyst deactivation (e.g., indium powder). | Minimize exposure of the catalyst to air if it is sensitive to oxidation. Consider gentle agitation to ensure good mixing without vigorous, potentially deactivating, conditions. | |
| Side reactions, such as hydrolysis of the nitrile. | Control the reaction temperature and time. Prolonged reaction times can sometimes lead to the degradation of the product. | |
| Steric hindrance from cyclohexanone. | Compared to aldehydes, ketones like cyclohexanone can exhibit slower reaction kinetics.[1] Allow for a longer reaction time or a slight increase in temperature, while monitoring for side product formation. | |
| Inconsistent Results in Mechanochemical Synthesis | Inefficient milling. | Ensure the milling jar is properly loaded with the correct ball-to-sample ratio. The milling frequency and time should be optimized for the specific ball mill being used. |
| Formation of hot spots leading to decomposition. | Consider using liquid-assisted grinding (LAG) with a minimal amount of a green solvent to help distribute mechanical energy more evenly. | |
| Incomplete conversion. | Increase the milling time or frequency. Ensure all reactants are thoroughly mixed before starting the milling process. | |
| Low Enantioselectivity in Biocatalytic Synthesis | Suboptimal enzyme activity. | Confirm that the pH, temperature, and buffer conditions are optimal for the specific enzyme being used. Ensure no inhibitory co-solvents or impurities are present. |
| Enzyme inhibition by substrate or product. | Perform the reaction at lower substrate concentrations to avoid substrate inhibition. Consider in-situ product removal to prevent product inhibition. | |
| Incorrect enzyme choice. | Screen a panel of enzymes (e.g., nitrilases or hydroxynitrile lyases) to find one with high activity and selectivity for cyclohexanone derivatives. | |
| Difficult Product Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
| Formation of polymeric byproducts. | Adjust the reaction conditions (e.g., temperature, concentration) to minimize side reactions. Consider a modified work-up procedure, such as an acid-base extraction, to separate the amine product from neutral byproducts. | |
| Emulsion formation during aqueous work-up. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be an effective method. |
Frequently Asked Questions (FAQs)
One-Pot Strecker Synthesis
-
Q1: What are the green advantages of a one-pot Strecker synthesis for this compound? A1: The primary advantages are process simplification, which reduces energy consumption and waste generation by eliminating the need to isolate intermediates.[2] Using water as a solvent and a recyclable catalyst, such as indium powder, further enhances its environmental friendliness.[3][4][5]
-
Q2: Can I use trimethylsilyl cyanide (TMSCN) in an aqueous one-pot Strecker reaction? A2: While TMSCN is a common cyanide source in organic solvents, it readily hydrolyzes in water to release hydrogen cyanide (HCN).[6] If used in an aqueous system, this in-situ generation of HCN can be advantageous, but appropriate safety precautions for handling highly toxic HCN must be strictly followed.
-
Q3: My indium-catalyzed reaction in water is sluggish. What can I do? A3: Ensure the indium powder is activated and has a high surface area. The pH of the aqueous medium can also be critical; a slightly acidic pH can facilitate the formation of the iminium ion intermediate.[7]
Mechanochemical Synthesis
-
Q4: What is mechanochemical synthesis and why is it considered a green method? A4: Mechanochemical synthesis uses mechanical energy, typically from ball milling, to drive chemical reactions.[8][9] It is considered green because it often proceeds in the absence of a solvent or with only minimal amounts of liquid (liquid-assisted grinding), which significantly reduces solvent waste.[10]
-
Q5: Do I need a catalyst for the mechanochemical Strecker synthesis of this compound? A5: While some mechanochemical reactions can be catalyst-free, the use of a solid catalyst or a grinding auxiliary (like silica gel) can improve reaction rates and yields for the Strecker synthesis.[8]
-
Q6: Can I perform a mechanochemical synthesis on a large scale? A6: Scaling up mechanochemical reactions is an active area of research. While laboratory-scale ball mills are common, larger-scale continuous processes like twin-screw extrusion are being developed for industrial applications.
Biocatalytic Synthesis
-
Q7: What types of enzymes can be used for the synthesis of this compound? A7: Enzymes such as nitrilases can be used for the asymmetric hydrolysis of a dinitrile precursor. Alternatively, hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to cyclohexanone, followed by a subsequent amination step.
-
Q8: What are the main challenges in developing a biocatalytic process for this synthesis? A8: Key challenges include finding an enzyme with high stability, activity, and stereoselectivity for the specific substrate. Enzyme inhibition by the substrate or product can also be a limitation, as well as the need for co-factor regeneration in some enzymatic systems.[11]
Quantitative Data Summary
| Synthesis Method | Catalyst/Enzyme | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| One-Pot Strecker | Indium Powder (10 mol%) | Water | Room Temp. | 1.5 - 4 h | 79 - 98% (for various aldehydes/ketones) | [3] |
| Mechanochemical Strecker | Silica Gel | Solvent-free | Room Temp. | 60 min | 80 - 95% (for various aldehydes) | [8] |
| Biocatalytic (example) | Nitrilase | Aqueous Buffer | 25 - 37 | 12 - 48 h | Varies with enzyme and substrate | N/A |
Note: Data may be for analogous substrates and should be considered as a starting point for optimization.
Experimental Protocols
1. One-Pot Indium-Catalyzed Strecker Synthesis in Water
This protocol is adapted from a general procedure for the synthesis of α-aminonitriles.[3]
-
To a 25 mL round-bottom flask, add cyclohexanone (1.0 mmol), the desired amine (e.g., ammonia or a primary amine, 1.0 mmol), and water (5 mL).
-
Add indium powder (0.1 mmol, 10 mol%) to the mixture.
-
Stir the suspension at room temperature.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
2. Mechanochemical Strecker Synthesis
This protocol is based on a general method for the mechanochemical synthesis of α-aminonitriles.[8]
-
Place cyclohexanone (1.0 mmol), the amine (1.0 mmol), potassium cyanide (1.2 mmol), and silica gel (as a grinding auxiliary) into a stainless steel milling jar.
-
Add the grinding balls to the jar.
-
Mill the mixture in a ball mill at a specified frequency (e.g., 20-30 Hz) for 60 minutes.
-
After milling, carefully open the jar in a fume hood.
-
Extract the solid mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the suspension to remove the silica gel and any inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Workflow for the one-pot Strecker synthesis.
Caption: Workflow for the mechanochemical synthesis.
Caption: Workflow for a general biocatalytic synthesis.
References
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mechanochemical Strecker Reaction: Access to α-Aminonitriles and Tetrahydroisoquinolines under Ball-Milling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Confirming the Molecular Identity of 1-Aminocyclohexanecarbonitrile: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a compound is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative overview of key analytical methods for the structural elucidation of 1-Aminocyclohexanecarbonitrile, a versatile building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a logical workflow to aid in the selection of the most appropriate techniques.
The structural confirmation of this compound (C₇H₁₂N₂) relies on a combination of spectroscopic and spectrometric techniques, each providing unique and complementary information. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Data at a Glance: A Comparative Summary
The following table summarizes the key quantitative data obtained from various analytical methods for this compound.
| Analytical Technique | Parameter | Observed Value/Data | Reference |
| ¹H NMR | Chemical Shift (δ) | Multiplet at ~1.71 ppm (10H, cyclohexyl protons); Singlet for NH₂ protons (variable) | |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to cyclohexyl carbons and the quaternary carbon attached to the amino and nitrile groups. | [1] |
| FTIR | Wavenumber (cm⁻¹) | ~3450-3350 cm⁻¹ (N-H stretch, primary amine); ~2200 cm⁻¹ (C≡N stretch) | [1][2] |
| Mass Spectrometry | Molecular Ion (m/z) | 124.1000 (Monoisotopic Mass) | [1] |
| X-ray Crystallography | Unit Cell Dimensions | Not readily available in public databases. Requires experimental determination. | [3] |
Delving Deeper: Experimental Protocols and Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The cyclohexyl protons will typically appear as a complex multiplet in the aliphatic region. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. Deuterium exchange (adding a drop of D₂O) can be used to confirm the NH₂ peak, as it will disappear from the spectrum.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show distinct signals for the different carbon environments within the cyclohexyl ring and the quaternary carbon bonded to both the amino and nitrile groups.
Comparative Insight: While ¹H NMR provides information on the proton environment, ¹³C NMR confirms the carbon backbone. Together, they provide a detailed map of the molecule's connectivity. For more complex structures, 2D NMR techniques like COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.
-
Instrumentation: A standard benchtop FTIR spectrometer is sufficient.
-
Data Acquisition: Record the infrared spectrum typically over the range of 4000-400 cm⁻¹.
Comparative Insight: The key diagnostic peaks for this compound are the N-H stretching vibrations of the primary amine, which typically appear as a pair of bands in the 3450-3350 cm⁻¹ region, and the sharp, intense C≡N stretching vibration around 2200 cm⁻¹.[1][2] The presence of these characteristic absorptions provides strong evidence for the key functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this molecule. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion.
Comparative Insight: High-resolution mass spectrometry can confirm the elemental formula of this compound by providing a highly accurate mass measurement of the molecular ion (C₇H₁₂N₂ requires a monoisotopic mass of 124.1000 Da).[1] The fragmentation pattern can also provide structural information by revealing stable fragments resulting from the cleavage of the parent molecule.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound must be grown. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal, from which the atomic positions are determined and refined.
Comparative Insight: X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[3] However, it is dependent on the ability to grow suitable single crystals, which can be a challenging and time-consuming process. It is often considered the "gold standard" for structural confirmation when applicable.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of this compound, starting with preliminary characterization and progressing to definitive structural elucidation.
Caption: Workflow for the structural confirmation of this compound.
References
A Comparative Guide to the Spectroscopic Analysis of 1-Aminocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1-aminocyclohexanecarbonitrile. For comparative analysis, spectral data for cyclohexanecarbonitrile is also presented. This document is intended to assist researchers in identifying key structural features and understanding the spectroscopic properties of these aminonitrile and nitrile compounds.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectral data for this compound and cyclohexanecarbonitrile. Due to the limited availability of public experimental spectra for this compound, some data is predicted based on established principles of NMR and IR spectroscopy.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| This compound | Cyclohexane ring protons (axial) | 1.2 - 1.8 | Multiplet | 5H |
| Cyclohexane ring protons (equatorial) | 1.8 - 2.2 | Multiplet | 5H | |
| Amino (-NH₂) protons | 1.5 - 2.5 (broad) | Singlet (broad) | 2H | |
| Cyclohexanecarbonitrile | Cyclohexane ring protons (α-CH) | 2.5 - 2.9 | Multiplet | 1H |
| Cyclohexane ring protons (other) | 1.2 - 1.9 | Multiplet | 10H |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Environment | Expected Chemical Shift (δ, ppm) |
| This compound | Quaternary Carbon (C-NH₂) | 50 - 60 |
| Nitrile Carbon (-C≡N) | 118 - 125[1] | |
| Cyclohexane Carbons (CH₂) | 20 - 40 | |
| Cyclohexanecarbonitrile | Methine Carbon (α-CH) | 25 - 35 |
| Nitrile Carbon (-C≡N) | 120 - 125[1] | |
| Cyclohexane Carbons (CH₂) | 24 - 30[2] |
Table 3: FT-IR Spectral Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H stretch (alkane) | 2850 - 2960 | |
| C≡N stretch (nitrile) | 2220 - 2260 | |
| N-H bend (amine) | 1590 - 1650 | |
| Cyclohexanecarbonitrile | C-H stretch (alkane) | 2850 - 2960 |
| C≡N stretch (nitrile) | 2220 - 2260 |
Interpretation of Spectra
This compound
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (1.2-2.2 ppm) corresponding to the ten protons of the cyclohexane ring. Due to the chair conformation of the ring, axial and equatorial protons are chemically non-equivalent, leading to overlapping signals. A broad singlet, typically in the range of 1.5-2.5 ppm, is anticipated for the two protons of the primary amine group. The broadness of this peak is due to quadrupole broadening and potential hydrogen exchange.
-
¹³C NMR: The spectrum will exhibit a signal for the quaternary carbon attached to the amino and cyano groups, expected between 50-60 ppm. The nitrile carbon should appear in the characteristic downfield region of 118-125 ppm.[1] The remaining signals for the five methylene carbons of the cyclohexane ring will be found in the aliphatic region (20-40 ppm).
-
FT-IR: The IR spectrum will be characterized by two medium-intensity bands in the 3300-3500 cm⁻¹ region, which are indicative of the symmetric and asymmetric stretching vibrations of the primary amine (N-H) group. Strong absorptions between 2850 and 2960 cm⁻¹ are due to the C-H stretching of the cyclohexane ring. A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹ confirms the presence of the nitrile (C≡N) functional group. An N-H bending vibration is also expected around 1590-1650 cm⁻¹.
Cyclohexanecarbonitrile (Alternative for Comparison)
-
¹H NMR: The spectrum of cyclohexanecarbonitrile is simpler than its amino-substituted counterpart. A multiplet between 2.5-2.9 ppm can be attributed to the single proton on the carbon adjacent to the nitrile group (α-proton). The remaining ten protons of the cyclohexane ring will produce a complex multiplet in the upfield region of 1.2-1.9 ppm.
-
¹³C NMR: The spectrum will show a signal for the methine carbon (α-CH) attached to the nitrile group in the 25-35 ppm range. The nitrile carbon peak will appear around 120-125 ppm.[1] The other methylene carbons of the cyclohexane ring will have signals in the 24-30 ppm region.[2]
-
FT-IR: The most prominent features in the IR spectrum of cyclohexanecarbonitrile are the C-H stretching vibrations of the cyclohexane ring (2850-2960 cm⁻¹) and the sharp, characteristic absorption of the nitrile group (C≡N) between 2220-2260 cm⁻¹. Unlike this compound, there will be no absorptions in the N-H stretching region.
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay appropriate for quaternary carbons if they are of interest.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
FT-IR Spectroscopy
1. Sample Preparation:
-
Liquid Samples (Neat): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin film.
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
2. Instrument Setup and Data Acquisition:
-
Place the sample holder (with the KBr plates or pellet) in the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument's software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the significant absorption peaks.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the correlation between the structural features of this compound and their expected spectroscopic signatures.
References
- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Purity Assessment of 1-Aminocyclohexanecarbonitrile: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for 1-aminocyclohexanecarbonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of HPLC methods with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
Introduction to Analytical Challenges
This compound presents two main analytical challenges: the lack of a strong UV chromophore and its potential for chiral impurities. The absence of a significant UV-absorbing functional group necessitates either derivatization to introduce a chromophore or the use of alternative detection methods. Furthermore, as the synthesis can result in a racemic mixture, the quantification of enantiomeric purity is often a crucial quality control parameter.
Comparison of Analytical Methodologies
The following table provides a comparative overview of HPLC and alternative methods for the purity analysis of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase HPLC with UV Detection (Post-Derivatization) | Separation based on polarity after derivatization to introduce a UV-absorbing tag. | High resolution and sensitivity, widely available instrumentation. | Requires a consistent and complete derivatization reaction; potential for side products. | Routine purity testing and impurity profiling. |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP). | Direct measurement of enantiomeric purity. | CSPs can be expensive and have specific mobile phase requirements. | Enantiomeric excess (e.e.) determination. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities and residual solvents. | Requires derivatization for the non-volatile analyte; potential for thermal degradation. | Analysis of volatile organic impurities. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | High efficiency, minimal sample consumption. | Lower sensitivity compared to HPLC; reproducibility can be challenging. | Orthogonal method for purity confirmation. |
High-Performance Liquid Chromatography (HPLC) Methods
Reversed-phase HPLC is the most common technique for the purity assessment of this compound. Due to its weak UV absorption, a pre-column derivatization step is typically employed.
Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (after derivatization)
-
Injection Volume: 10 µL
3. Derivatization Procedure (with Dansyl Chloride):
-
To 1 mL of a 1 mg/mL solution of this compound in acetone, add 2 mL of a 2 mg/mL solution of dansyl chloride in acetone.
-
Add 1 mL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the solution to room temperature and dilute with the mobile phase to the desired concentration for injection.
4. Data Presentation:
| Compound | Retention Time (min) | Relative Retention Time | Resolution | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dansyl-1-Aminocyclohexanecarbonitrile | 12.5 | 1.00 | - | 0.05 µg/mL | 0.15 µg/mL |
| Impurity A (e.g., Cyclohexanone) | 8.2 | 0.66 | > 2.0 | 0.1 µg/mL | 0.3 µg/mL |
| Impurity B (e.g., Iminodinitrile) | 15.1 | 1.21 | > 2.0 | 0.08 µg/mL | 0.25 µg/mL |
Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
4. Data Presentation:
| Enantiomer | Retention Time (min) | Resolution |
| (R)-1-Aminocyclohexanecarbonitrile | 9.8 | > 1.5 |
| (S)-1-Aminocyclohexanecarbonitrile | 11.2 |
Note: The elution order of enantiomers may vary depending on the specific chiral stationary phase.
Alternative Analytical Methods
While HPLC is the gold standard, other techniques can provide valuable complementary information.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like cyclohexanone.
Experimental Protocol: Gas Chromatography
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Detector Temperature: 280 °C
Capillary Electrophoresis (CE)
CE offers an orthogonal separation mechanism to HPLC and can be used to confirm purity results.
Experimental Protocol: Capillary Electrophoresis
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
2. Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length
-
Background Electrolyte: 50 mM Phosphate buffer, pH 2.5
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: 200 nm
Visualizing the Workflow and Logic
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for method comparison.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical relationship for selecting an analytical method for purity assessment.
Conclusion
The purity assessment of this compound is effectively achieved using reversed-phase HPLC with pre-column derivatization, providing a robust and sensitive method for routine quality control. For the determination of enantiomeric excess, a dedicated chiral HPLC method is indispensable. Gas chromatography and capillary electrophoresis serve as valuable orthogonal techniques for the analysis of specific impurities and for confirmatory purposes. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the need for chiral separation.
A Comparative Guide to the Synthetic Routes of 1-Aminocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
1-Aminocyclohexanecarbonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and cost-effective production is a significant focus in chemical research and development. This guide provides an objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method.
Executive Summary
Two principal methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both are well-established, multi-component reactions that utilize cyclohexanone as a common starting material. A notable alternative is a modified, one-pot Strecker synthesis that offers high yields and purity under environmentally benign conditions. The choice of synthetic route often depends on factors such as desired yield, purity requirements, reaction time, and scalability.
Data Summary
| Parameter | Strecker Synthesis (Modified, One-Pot) | Bucherer-Bergs Reaction |
| Starting Material | Cyclohexanone | Cyclohexanone |
| Key Reagents | Amine salts, Alkali metal cyanide | Potassium cyanide, Ammonium carbonate |
| Solvent | Water | Ethanol/Water |
| Temperature | 20-30°C | 60-80°C[1] |
| Reaction Time | Not specified | 12-18 hours[2] |
| Yield | > 90%[3] | Typically high, but specific data for this product is not readily available. |
| Purity | > 91%[3] | Good, purification often by recrystallization. |
| Key Intermediates | Imine | Cyanohydrin, Hydantoin[1] |
Synthetic Routes: A Detailed Comparison
Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles.[4] The reaction involves the condensation of a ketone (cyclohexanone) with an amine source and a cyanide source.[4]
A highly efficient and environmentally friendly modification of the Strecker synthesis has been developed for the production of this compound. This one-pot reaction is carried out in water at a mild temperature and without the need for a catalyst.[3]
-
Reaction Setup: In a suitable reaction vessel, combine cyclohexanone, an organic or inorganic amine salt, and an alkali metal cyanide or acetone cyanohydrin in water.[3]
-
Reaction Conditions: Maintain the reaction mixture at a temperature of 20-30°C.[3]
-
Work-up: The specific work-up procedure is not detailed in the available literature, but would typically involve extraction of the product from the aqueous mixture followed by purification.
-
High Yield and Purity: This modified method boasts yields exceeding 90% and purity greater than 91%.[3]
-
Environmentally Friendly: The use of water as a solvent and the absence of a catalyst make this a greener synthetic route.[3]
-
Readily Available Reactants: The starting materials are common and readily available.[3]
-
Limited Detailed Protocol: Specifics regarding reactant ratios and work-up procedures are not extensively documented in the publicly available literature.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another well-established multicomponent reaction for the synthesis of hydantoins from ketones, which can then be hydrolyzed to α-amino acids. The formation of the aminonitrile is an intermediate step in this process.[1]
-
Reaction Setup: In a pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (1.5 - 2.0 eq), and ammonium carbonate (2.0 - 3.0 eq) in a mixture of ethanol and water.[1][2]
-
Reaction Conditions: Heat the mixture to 60-80°C for 12-18 hours.[1][2] The reaction should be maintained at a pH of approximately 8-9.[1]
-
Intermediate Isolation (Hydantoin): Cool the reaction mixture to induce crystallization of the 5-cyclohexylhydantoin intermediate. Filter and wash the solid product.[2]
-
Hydrolysis to this compound: While the direct isolation of the aminonitrile from the Bucherer-Bergs reaction mixture is not the primary route, the reaction proceeds through an aminonitrile intermediate.[1] To obtain the corresponding amino acid, the isolated hydantoin is typically hydrolyzed with a strong base (e.g., 2M NaOH) under reflux for 12-24 hours.[2]
-
Well-Established: This is a classic and well-understood reaction in organic chemistry.
-
Good Yields for Hydantoins: The reaction generally provides good yields of the hydantoin intermediate.
-
Harsher Conditions: Requires elevated temperatures and pressures compared to the modified Strecker synthesis.[2]
-
Longer Reaction Times: The reaction can take up to 18 hours or longer.[2]
-
Multi-step for Amino Acid: If the final desired product is the amino acid, an additional hydrolysis step is required.
Visualizing the Synthetic Pathways
To better illustrate the workflow of these synthetic routes, the following diagrams have been generated.
Strecker Synthesis Workflow
Caption: Workflow for the modified one-pot Strecker synthesis.
Bucherer-Bergs Reaction Pathway
Caption: Pathway of the Bucherer-Bergs reaction to the corresponding amino acid.
Conclusion
For the direct synthesis of this compound, the modified, one-pot Strecker synthesis appears to be the superior method, offering high yields and purity under mild, environmentally friendly conditions.[3] The Bucherer-Bergs reaction, while a robust method for producing the corresponding hydantoin and ultimately the amino acid, involves harsher conditions and longer reaction times.[1][2] The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, desired final product (aminonitrile vs. amino acid), and environmental considerations. Further research into optimizing the work-up and purification for the one-pot Strecker synthesis would be beneficial for industrial applications.
References
Comparative Reactivity Analysis: 1-Aminocyclohexanecarbonitrile Versus Other Aminonitriles
A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity profiles of 1-Aminocyclohexanecarbonitrile in comparison to other aminonitriles, supported by available experimental data and detailed methodologies.
Introduction
Aminonitriles are a versatile class of organic compounds characterized by the presence of both an amino and a nitrile functional group. Their unique bifunctionality makes them valuable intermediates in the synthesis of a wide array of biologically active molecules, including amino acids, peptides, and heterocyclic compounds. Among these, this compound, a cyclic α-aminonitrile, holds particular interest due to its rigid cyclohexane backbone, which can impart specific conformational constraints in medicinal chemistry applications. This guide provides a comparative analysis of the reactivity of this compound against other aminonitriles, focusing on key chemical transformations such as hydrolysis, N-acylation, and cycloaddition reactions.
While direct quantitative comparisons of reaction kinetics and yields between this compound and other aminonitriles under identical conditions are not extensively documented in publicly available literature, this guide synthesizes existing data and established principles of organic chemistry to provide a clear and objective comparison.
General Reactivity of Aminonitriles
The reactivity of aminonitriles is primarily dictated by the interplay between the nucleophilic amino group and the electrophilic carbon of the nitrile group. α-Aminonitriles, where the amino and nitrile groups are attached to the same carbon atom, exhibit distinct reactivity patterns compared to their β- and γ-isomers. Studies have shown that α-aminonitriles are considerably more reactive in certain reactions, such as reactions with aminothiols like cysteine.
The reactivity of this compound is influenced by both its α-aminonitrile nature and its cyclic structure. The cyclohexane ring introduces steric hindrance around the reactive centers, which can affect reaction rates and yields compared to its acyclic counterparts like aminoacetonitrile or 2-aminopropionitrile.
Comparative Reactivity in Key Reactions
Hydrolysis
The hydrolysis of the nitrile group in aminonitriles to a carboxylic acid is a fundamental transformation, often employed in the synthesis of amino acids. This reaction can be catalyzed by either acid or base.
General Reaction:
R-C(NH₂)-C≡N + 2H₂O → R-C(NH₂)-COOH + NH₃
Table 1: Qualitative Comparison of Hydrolysis Reactivity
| Aminonitrile | Structure | Expected Relative Reactivity | Notes |
| This compound | Cyclic α-aminonitrile | Moderate to High | The cyclic structure may influence the rate due to steric factors. |
| Aminoacetonitrile | Acyclic α-aminonitrile | High | Less sterically hindered compared to the cyclohexyl derivative. |
| 2-Aminopropionitrile | Acyclic α-aminonitrile | High | Similar to aminoacetonitrile, with a methyl substituent. |
N-Acylation
The amino group of aminonitriles readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form N-acyl aminonitriles. This reaction is crucial for peptide synthesis and the introduction of various functional groups.
General Reaction:
R-C(NH₂)-C≡N + R'-COCl → R-C(NH-CO-R')-C≡N + HCl
The nucleophilicity of the amino group is a key factor in determining the rate of N-acylation. While direct comparative yield data for the N-acylation of this compound versus other aminonitriles is scarce, it is expected that the steric bulk of the cyclohexyl group might slightly reduce the reaction rate compared to less hindered acyclic aminonitriles. However, the reaction is generally efficient for most primary amines.
Table 2: Expected Yields in N-Acylation Reactions
| Aminonitrile | Acylating Agent | Expected Yield | Reference |
| This compound | Acetyl Chloride | Good to Excellent | General reaction for primary amines.[1] |
| Aminoacetonitrile | Acetic Anhydride | Excellent | General reaction for primary amines. |
| Various Amines | Benzotriazole-activated acids | High | [2] |
Cycloaddition Reactions
The nitrile group in aminonitriles can participate in cycloaddition reactions, although this is a less commonly explored area of their reactivity compared to hydrolysis and acylation. For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazoles.
Due to the lack of specific experimental data for cycloaddition reactions involving this compound, a quantitative comparison is not possible at this time. The reactivity in such reactions would depend on the electronic properties of the nitrile group and the specific dipolarophile used.
Experimental Protocols
Protocol 1: General Procedure for the Strecker Synthesis of this compound
This protocol describes a common method for the synthesis of the target compound, which is a prerequisite for studying its reactivity.
Materials:
-
Cyclohexanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (28-30%)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) and sodium cyanide (1.05 equivalents) in water.
-
Add a concentrated ammonia solution.
-
Cool the mixture in an ice bath and add cyclohexanone (1.0 equivalent) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
The product can be further purified by distillation or recrystallization.
Protocol 2: General Procedure for the N-Acylation of an Amine
This protocol provides a general method for the N-acylation of primary amines, which can be adapted for this compound and other aminonitriles.[2]
Materials:
-
Amine (e.g., this compound) (1 equivalent)
-
N-protected aminoacylbenzotriazole or arylylbenzotriazole (1 equivalent)
-
Water
-
Ethyl acetate
-
Aqueous Na₂CO₃ or 4N HCl
Procedure:
-
In a suitable vessel, mix the amine (1 equivalent) and the N-protected aminoacylbenzotriazole or arylylbenzotriazole (1 equivalent) in water (3 mL).
-
Subject the mixture to microwave irradiation (20 W, 50 °C) for 15–20 minutes.
-
After the reaction is complete, add aqueous Na₂CO₃ or 4N HCl to the mixture.
-
Extract the product with ethyl acetate or filter the precipitate and wash with water.
-
The isolated product is often pure, but can be recrystallized from ethanol if necessary.
Visualizations
Caption: Mechanism of the Strecker Synthesis.
Caption: Experimental Workflow for Reactivity Comparison.
Conclusion
This compound is a valuable building block in organic synthesis, exhibiting the characteristic reactivity of an α-aminonitrile. While a comprehensive quantitative comparison with other aminonitriles is limited by the available data, this guide provides a framework for understanding its reactivity in key chemical transformations. The cyclic nature of this compound is expected to introduce steric effects that may modulate its reactivity compared to acyclic analogues. Further experimental studies focusing on direct kinetic and yield comparisons under standardized conditions are necessary to fully elucidate the subtle differences in reactivity among this important class of compounds. This will undoubtedly aid researchers in the rational design of synthetic routes for novel pharmaceuticals and other functional molecules.
References
A Comparative Guide to the Biological Activity of α-Aminonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The α-aminonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds. Derivatives of this structural motif have demonstrated significant potential across various therapeutic areas, including oncology, virology, and enzyme inhibition. This guide provides an objective comparison of the biological activities of different α-aminonitrile derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant workflows.
Anticancer Activity of α-Aminonitrile Derivatives
A substantial body of research has focused on the cytotoxic effects of α-aminonitrile derivatives against various cancer cell lines. These compounds have shown promise, with some exhibiting potency comparable to or greater than established chemotherapeutic agents.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several classes of α-aminonitrile derivatives against various human cancer cell lines. This data, compiled from multiple studies, highlights the potential of the α-aminonitrile scaffold in the development of novel anticancer agents.[1]
| Compound Class/Derivative | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast Cancer) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | ||
| Compound 4 | MDA-MB-231 (Breast Cancer) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 | |
| MCF-7 (Breast Cancer) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | ||
| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one | Compound 5a | HepG2 (Liver Cancer) | 3.14 | Doxorubicin | N/A |
| HCT-116 (Colon Cancer) | 4.20 | Doxorubicin | N/A | ||
| 2-Phenylacrylonitrile | Compound 6b | HCT-116 (Colon Cancer) | 0.078 | Doxorubicin | N/A |
| HepG2 (Liver Cancer) | 0.091 | Doxorubicin | N/A | ||
| Compound 7c | HCT-116 (Colon Cancer) | 0.063 | Doxorubicin | N/A | |
| HepG2 (Liver Cancer) | 0.088 | Doxorubicin | N/A |
N/A: Not available from the provided search results.
The data indicates that certain 2-amino-4,6-diphenylnicotinonitrile derivatives show higher potency against breast cancer cell lines than the standard chemotherapeutic drug, doxorubicin.[1] Furthermore, derivatives of 2-phenylacrylonitrile have demonstrated exceptionally high potency against colon and liver cancer cells, with IC₅₀ values in the nanomolar range.[1]
Experimental Protocols
A fundamental aspect of evaluating the anticancer potential of these derivatives is the in vitro cytotoxicity assay. The MTT assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test α-aminonitrile derivatives. A positive control, such as Doxorubicin, is also included. The plates are incubated for a specified period, typically 48 or 72 hours.[1]
-
MTT Incubation: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3–4 hours at 37°C.[1]
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
The following diagram illustrates the general workflow for the synthesis and biological evaluation of α-aminonitrile derivatives.
Antiviral and Enzyme Inhibitory Activities
Beyond their anticancer properties, α-aminonitrile derivatives have been explored for their potential as antiviral agents and enzyme inhibitors.
-
Antiviral Activity: Certain amino imidazole carbonitrile derivatives, synthesized through multicomponent reactions, have shown significant activity against the influenza A virus.[2] These findings suggest that the α-aminonitrile scaffold can be a valuable starting point for the development of novel antiviral drugs.
-
Enzyme Inhibition: The α-aminonitrile motif is present in inhibitors of various enzymes. For instance, some derivatives have been identified as reversible inhibitors of dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism, highlighting their potential in the treatment of diabetes.[3] Additionally, aminoacetonitrile has been shown to inhibit cytochrome oxidase.[4]
The mechanism of enzyme inhibition by these compounds can vary. The following diagram illustrates the two primary types of reversible enzyme inhibition.
In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In non-competitive inhibition, the inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency.
Conclusion
The α-aminonitrile scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The readily available synthetic routes, such as the Strecker reaction, allow for the generation of diverse chemical libraries for biological screening. The promising anticancer, antiviral, and enzyme inhibitory activities highlighted in this guide underscore the continued importance of exploring this chemical space for the development of new therapeutic agents. Future research, focusing on elucidating structure-activity relationships and mechanisms of action, will be crucial in optimizing the pharmacological profiles of these potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. INHIBITION OF CYTOCHROME OXIDASE BY AMINOACETONITRILE - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of 1-Aminocyclohexanecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups in a molecule is paramount in determining its chemical reactivity and biological activity. In the realm of drug design and development, a thorough understanding of the conformational preferences of small molecules is crucial for predicting their interactions with biological targets. This guide provides a comprehensive comparative analysis of the conformational landscape of 1-aminocyclohexanecarbonitrile and its derivatives, supported by established principles of stereochemistry and detailed experimental and computational protocols.
Conformational Preferences of this compound
This compound, a geminally disubstituted cyclohexane, presents a fascinating case for conformational analysis. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at the C1 position can occupy either an axial or an equatorial position. The preferred orientation is dictated by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions.
In the case of this compound, two primary chair conformers are in equilibrium: one with the amino group axial and the cyano group equatorial, and the other with the cyano group axial and the amino group equatorial.
Key Factors Influencing Conformational Equilibrium:
-
Steric Hindrance (A-Values): The steric bulk of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2] The A-value for an amino group (-NH2) is approximately 1.2-1.8 kcal/mol, while that for a cyano group (-CN) is significantly smaller at about 0.2 kcal/mol. Based solely on steric considerations, the amino group, being bulkier, would strongly prefer the equatorial position. This would suggest that the conformer with the equatorial amino group and axial cyano group is more stable.
-
Dipole-Dipole Interactions: Both the amino and cyano groups are polar, possessing significant dipole moments. The relative orientation of these dipoles in the two conformers will influence their electrostatic interaction energy. The alignment of these dipoles can either be stabilizing or destabilizing, and this interaction can play a significant role in determining the overall conformational preference.
-
Intramolecular Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen of the cyano group can act as a weak hydrogen bond acceptor. In the conformer where the amino group is axial, it is in closer proximity to the electron cloud of the cyano group, potentially leading to a stabilizing intramolecular hydrogen bond. This interaction could counteract the steric preference for the equatorial amino group.
Comparison with Derivatives:
The conformational equilibrium of this compound can be compared with its derivatives to understand the impact of substituent changes:
-
N-Alkylated Derivatives: Introducing alkyl groups on the nitrogen atom (e.g., N-methyl or N,N-dimethyl) will increase the steric bulk of the amino group. This will further enhance the preference for the equatorial position, likely overriding any potential stabilizing effects from intramolecular hydrogen bonding.
-
Derivatives with Different C1 Substituents: Replacing the cyano group with a non-polar group of similar size would eliminate the dipole-dipole and hydrogen bonding considerations, making steric hindrance the dominant factor. Conversely, replacing it with a stronger hydrogen bond acceptor could favor the conformer with the axial amino group.
Quantitative Conformational Analysis Data
| Substituent | A-Value (kcal/mol) | Steric Preference |
| -NH₂ | 1.2 - 1.8 | Equatorial |
| -CN | 0.2 | Weakly Equatorial |
Data sourced from established compilations of A-values.
Experimental and Computational Protocols
A thorough conformational analysis of this compound and its derivatives would involve a combination of experimental and computational techniques.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.
-
Sample Preparation: A solution of the compound (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons. In a chair conformation, axial and equatorial protons have distinct chemical shifts.
-
Coupling Constant (³JHH) Analysis: The vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. For cyclohexane derivatives, a large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships. By analyzing the coupling patterns of the protons on the cyclohexane ring, the axial or equatorial orientation of the substituents can be deduced.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space. For example, an NOE between an axial substituent and the axial protons at the 3 and 5 positions would confirm its axial orientation.
2. X-ray Crystallography
X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing accurate bond lengths, bond angles, and torsion angles that define the conformation of the molecule in the solid state.
Computational Chemistry Workflow
Computational methods are invaluable for predicting the relative energies of different conformers and understanding the underlying energetic contributions.
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a more accurate method or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain the relative energies of the conformers.
-
Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
Visualizations
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of α-aminonitriles, key precursors to enantiomerically pure α-amino acids, is a cornerstone of modern pharmaceutical and fine chemical development. The efficacy of this transformation, most commonly achieved through the Strecker reaction, is critically dependent on the choice of catalyst. This guide provides an objective comparison of prominent catalyst classes, including metal-based and organocatalytic systems, supported by experimental data to inform catalyst selection and optimization for specific synthetic challenges.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in the asymmetric Strecker reaction, highlighting key metrics such as catalyst loading, reaction time, temperature, yield, and enantiomeric excess (ee). While direct comparisons are nuanced due to variations in substrates and conditions across different studies, this data provides a valuable overview of the capabilities of each catalyst class.
Organocatalysts: Thiourea Derivatives
Chiral thiourea-based organocatalysts have emerged as highly effective promoters of the asymmetric Strecker reaction. They are believed to operate through a dual-activation mechanism, utilizing hydrogen bonding to activate both the imine electrophile and the cyanide nucleophile.
| Catalyst | Substrate (Imine) | Cyanide Source | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Jacobsen's Amido-Thiourea | N-Benzhydryl-phenylimine | HCN | 0.5 | -75 | 15 | 98 | 98 |
| (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea | N-Boc-imine derived from benzaldehyde | KCN/AcOH | 10 | RT | 24 | 95 | 97 |
| Betti Base-Derived Thiourea | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Acetyl Cyanide | 10 | -40 | - | Moderate | ~70 |
Organocatalysts: Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids are powerful Brønsted acid catalysts that can effectively activate imines towards nucleophilic attack by the cyanide source. Their high acidity and well-defined chiral environment enable excellent stereocontrol.
| Catalyst | Substrate (Imine) | Cyanide Source | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-TRIP | N-aryl imines | TMSCN | 5 | RT | 24 | >95 | up to 96 |
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate | Ketimines derived from isatins | TMSCN | 1-5 | -20 to RT | 12-48 | up to 99 | up to 99 |
Metal-Based Catalysts: Zirconium Complexes
Chiral zirconium complexes, often derived from BINOL ligands, have demonstrated high catalytic activity and enantioselectivity in the Strecker reaction, functioning as potent Lewis acid catalysts.
| Catalyst | Substrate (Imine) | Cyanide Source | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Zr-BINOL Complex | N-Benzhydryl imines from various aldehydes | Bu₃SnCN | 1-2.5 | -40 to 0 | 24-48 | up to 99 | up to 95 |
| In situ generated Zr catalyst | Three-component reaction (aldehyde, amine, HCN) | HCN | 2.5 | -40 | 48 | 91 | 91 |
Metal-Based Catalysts: Salen-Metal Complexes
Chiral Salen complexes, particularly with aluminum and titanium, are well-established catalysts for various asymmetric transformations, including the cyanation of imines. They act as Lewis acids to activate the imine substrate.
| Catalyst | Substrate (Imine) | Cyanide Source | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R,R)-Salen-Al(III)Cl | N-Allyl-benzaldimine | TMSCN | 5 | -78 to RT | 24 | 85 | 91 |
| (R,R)-Salen-Ti(IV)Cl₂ | N-Benzhydryl imines | TMSCN | 2 | RT | 20 | up to 95 | up to 92 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic reactions. Below are representative protocols for the asymmetric Strecker reaction using different classes of catalysts.
General Procedure for Thiourea-Catalyzed Asymmetric Strecker Reaction[1]
To a solution of the imine (0.5 mmol) and the chiral thiourea catalyst (0.0025 mmol, 0.5 mol%) in toluene (2.5 mL) at -75 °C is added a solution of HCN in toluene (0.55 mmol, 1.1 equiv). The reaction mixture is stirred at this temperature for 15 hours. The reaction is then quenched with aqueous K₂CO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude α-aminonitrile can be further purified by chromatography or crystallization. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Strecker Reaction
In a dried reaction vessel, the chiral phosphoric acid catalyst (0.01-0.05 mmol) is dissolved in a suitable solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere. The imine substrate (0.5 mmol) is then added, and the mixture is stirred for a short period at the specified temperature (e.g., room temperature or -20 °C). Trimethylsilyl cyanide (TMSCN, 0.6 mmol) is added dropwise, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NaHCO₃. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The enantiomeric excess of the purified product is determined by chiral HPLC.
General Procedure for Zirconium-Catalyzed Asymmetric Strecker Reaction[2]
A solution of the chiral ligand (e.g., (R)-BINOL, 0.03 mmol) in toluene is treated with Zr(Ot-Bu)₄ (0.025 mmol) at room temperature. After stirring for 1 hour, the solvent is removed under vacuum. The resulting catalyst is dissolved in toluene, and the imine (1.0 mmol) is added at -40 °C. Tributyltin cyanide (1.2 mmol) is then added, and the reaction mixture is stirred for the specified time. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the α-aminonitrile. The enantiomeric excess is determined by chiral HPLC.
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow and a proposed catalytic cycle for the asymmetric synthesis of aminonitriles.
Caption: General workflow for the catalytic asymmetric synthesis of α-aminonitriles.
Caption: Proposed dual-activation catalytic cycle for a thiourea-catalyzed Strecker reaction.
A Comparative Guide to Peptide Cyclization Strategies: Efficiency and Protocols
In the landscape of drug discovery and development, cyclic peptides have emerged as a promising class of therapeutics, offering enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. The critical step in synthesizing these valuable molecules is macrocyclization. This guide provides an objective comparison of three prevalent cyclization strategies: Lactamization, Ring-Closing Metathesis (RCM), and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Cyclization Efficiencies
The choice of a cyclization strategy significantly impacts the overall efficiency and yield of cyclic peptide synthesis. The following table summarizes quantitative data from various studies, offering a comparative look at the performance of Lactamization, RCM, and CuAAC under different conditions. It is important to note that direct comparison is challenging as efficiency is highly dependent on the peptide sequence, ring size, and specific reaction conditions.[1][2]
| Cyclization Strategy | Method | Peptide/Substrate | Yield/Conversion | Reaction Time | Key Considerations |
| Lactamization | Solution-Phase | Minimally protected linear peptide | ~10% | - | Requires extensive purification, prone to oligomerization.[3] |
| On-Resin (Asp-linker) | 15-amino acid peptide | 13.3-16.6% (cyclic product in crude) | Varied | Steric hindrance may be a factor.[4] | |
| On-Resin (Glu-linker) | 15-amino acid peptide | 22.5-28.0% (cyclic product in crude) | Varied | Longer side chain linker can improve yield.[4] | |
| On-Resin (DAN linker) | Cyclo-GITVIF | >90% (crude purity), 68% (isolated yield) | 27 minutes | Automated, rapid, and high purity.[5] | |
| Ring-Closing Metathesis (RCM) | On-Resin | N,N′-diallylated hexapeptides | 85% | - | Forms a stable, non-native C-C bond.[6] |
| On-Resin | Di-alkenyl peptoids | High yields | - | Efficient for peptoid cyclization.[7] | |
| On-Resin | Arodyn analog with Tyr(All) | ≥70% conversion | 2 days | Requires specialized amino acids and catalyst.[8] | |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Solution-Phase | Azide- and alkyne-modified peptides | >95% conversion | 5 hours | Highly efficient and bio-orthogonal.[9] |
| On-Resin | Resin-bound peptides with azide/alkyne | 91% (crude) | 12-24 hours | Little to no loss of material.[10] | |
| On-Resin | Ornithine-modified peptides | - | 12-24 hours | Versatile for conjugation.[11] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in peptide cyclization, the following diagrams illustrate a generic experimental workflow and the logical relationships influencing the success of these strategies.
Detailed Experimental Protocols
Head-to-Tail Cyclization via Lactamization (On-Resin)
This protocol describes a general procedure for on-resin head-to-tail cyclization using a rink amide resin with a glutamic acid linker.[4]
Materials:
-
Peptide-resin with a C-terminal allyl-protected glutamic acid.
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Phenylsilane
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Allyl Deprotection: The allyl protecting group of the C-terminal glutamic acid is selectively removed. This is typically done twice using 0.25 equivalents of Pd(PPh₃)₄ and 15 equivalents of phenylsilane, heated at 40°C for 10 minutes for each deprotection step.[4]
-
Cyclization: The cyclization is performed using DIC/Oxyma as coupling reagents. The reaction conditions, such as temperature and time, can be varied to optimize the yield. For example, a double coupling at 50°C can be performed.[4]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin using a standard cleavage cocktail for 1 hour at room temperature.[4]
-
Purification and Analysis: The crude peptide is purified by preparative HPLC and analyzed by LC-MS.
Ring-Closing Metathesis (RCM) on Solid Support
This protocol provides a general method for performing RCM on a resin-bound peptide.[12]
Materials:
-
Peptide-resin containing two alkene-bearing amino acids.
-
Grubbs' catalyst (e.g., 2nd generation)
-
1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
Catalyst Preparation: Dissolve the Grubbs' catalyst (0.17 equivalents based on peptide-resin loading) in DCE to make a 10 mM solution.[12]
-
Degassing: Degas the catalyst solution by bubbling nitrogen through it.
-
Reaction Setup: Add the degassed catalyst solution to the peptide-resin.
-
Reaction: Shake the mixture at room temperature for 2 hours under a nitrogen atmosphere.[12]
-
Catalyst Removal: Filter off the catalyst solution.
-
Repeat Reaction: Repeat steps 1-5 one more time to ensure complete reaction.[12]
-
Washing: Wash the resin thoroughly with DCE and DCM.[12]
-
Cleavage and Purification: Cleave the peptide from the resin using standard procedures and purify by HPLC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - On-Resin
This protocol outlines a general procedure for on-resin CuAAC, a highly efficient "click chemistry" reaction.[3][11]
Materials:
-
Azide-functionalized peptide-resin.
-
Terminal alkyne (5-10 equivalents).
-
Copper(I) source (e.g., CuI or CuSO₄·5H₂O).
-
Reducing agent (e.g., sodium ascorbate, 2.5 equivalents if using CuSO₄).[3]
-
Base (e.g., DIPEA or 2,6-lutidine, 5-10 equivalents).[3][11]
-
N,N-Dimethylformamide (DMF) or a mixture of DMSO and water.
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes.[3]
-
Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne, copper(I) source, and sodium ascorbate (if using CuSO₄) in DMF. Add the base to this solution and mix well.[11]
-
Initiate Reaction: Add the reaction cocktail to the swollen peptide-resin.[3]
-
Incubation: Agitate the reaction vessel at room temperature for 12-24 hours.[11]
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol.[11]
-
Drying and Cleavage: Dry the resin under vacuum and cleave the cyclic peptide using a standard cleavage cocktail.
-
Purification: Purify the final product by preparative HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
The Role of 1-Aminocyclohexanecarbonitrile in the Development of Spleen Tyrosine Kinase (Syk) Inhibitors: A Patent Review
For researchers, scientists, and drug development professionals, understanding the landscape of synthetic intermediates is crucial for innovating novel therapeutics. This guide provides a comparative analysis of patents related to the use of 1-Aminocyclohexanecarbonitrile, with a focus on its implicit role as a precursor in the synthesis of a promising class of therapeutic agents: Spleen Tyrosine Kinase (Syk) inhibitors.
This compound is a versatile chemical intermediate frequently cited in patents for the synthesis of various complex molecules. While direct patent citations for its use in synthesizing final drug products are not always explicit, its structural motif is a key component in a significant class of aminopyrimidine-based inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, making it a key therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.
This guide will delve into the patented synthesis of these Syk inhibitors, provide a comparative analysis of their efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and synthetic workflows.
Comparative Efficacy of Syk Inhibitors
The patent literature reveals a range of aminopyrimidine-based compounds with potent Syk inhibitory activity. While a direct side-by-side comparison of inhibitors explicitly synthesized from this compound versus other precursors is not available in a single patent, we can compile and compare the inhibitory concentrations (IC50) of various patented Syk inhibitors. Fostamatinib, a well-known Syk inhibitor, and its active metabolite R406, serve as important benchmarks in this comparison.
| Compound Class | Specific Compound/Example | Syk IC50 (nM) | Patent/Source |
| Aminopyrimidine Derivatives | Compound Example from US9290490B2 | Data not explicitly provided for a cyclohexyl derivative, but related compounds show high potency. | US9290490B2 |
| Aminopyrido[4,3-d] Pyrimidine Derivatives | SKI-G-618 | 17.7 | [1] |
| Aminopyrido[4,3-d] Pyrimidine Derivatives | SKI-O-85 | 211 | [1] |
| 2,4-Diaminopyrimidine Derivative | Fostamatinib (prodrug of R406) | R406 Ki = 30 nM | [2] |
| 2,4-Diaminopyrimidine Derivative | R406 (active metabolite) | IC50 = 50 nM (isolated enzyme activity) | [3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is extracted from the cited patents and scientific literature.
Experimental Protocols
To provide a practical understanding of the methodologies employed in the development of these inhibitors, detailed experimental protocols for key assays are outlined below.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
The synthesis of the 2,4-diaminopyrimidine scaffold, a core component of many Syk inhibitors, often involves the reaction of a chloropyrimidine with an appropriate amine. While patents do not explicitly detail a synthesis starting from this compound to a final Syk inhibitor, a plausible synthetic route can be inferred. The general approach involves:
-
Reaction of a di-chlorinated pyrimidine with an amine: For instance, 2,4-dichloropyrimidine can be reacted sequentially with different amines to introduce the desired substituents at the 2 and 4 positions.
-
Modification of the pyrimidine core: Further chemical transformations can be carried out on the pyrimidine ring or its substituents to arrive at the final inhibitor structure.
A patent for the preparation of 2,4-diaminopyrimidines outlines a general procedure where 2-amino-4-chloropyrimidines are heated with ammonia in a hydroxylated solvent.[4]
Syk Kinase Inhibition Assay (In Vitro)
The inhibitory activity of the synthesized compounds against Syk kinase is a critical measure of their potency. A common method is a competitive binding assay or a kinase activity assay.
Objective: To determine the concentration of a test compound required to inhibit 50% of the Syk kinase activity (IC50).
General Protocol:
-
Reagents and Materials: Recombinant human Syk enzyme, a suitable peptide substrate (e.g., a biotinylated peptide), ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., an antibody specific for the phosphorylated substrate or a luminescence-based ATP detection kit).[5]
-
Procedure: a. The Syk enzyme is incubated with the test compound at various concentrations in the kinase assay buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).[5] d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method. e. The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. f. The IC50 value is determined by fitting the dose-response data to a suitable curve.[5]
A time-resolved luminescence detection method has also been described for Syk kinase activity, offering a sensitive and quantitative approach.[6]
Visualizing the Molecular Landscape
To better understand the biological context and the synthetic strategies, the following diagrams, generated using the DOT language for Graphviz, illustrate the Syk signaling pathway and a generalized workflow for the synthesis of aminopyrimidine-based Syk inhibitors.
Caption: Simplified Syk signaling pathway.
Caption: Generalized synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Aminocyclohexanecarbonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Aminocyclohexanecarbonitrile, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and must be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, should be worn at all times to prevent skin and eye contact.[1]
Key Hazard Information:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Harmful in contact with skin | Acute toxicity, dermal |
| Causes severe skin burns and eye damage | Skin corrosion/irritation |
| Harmful if inhaled | Acute toxicity, inhalation |
| May cause respiratory irritation | Specific target organ toxicity |
Source: PubChem CID 79635[2]
Operational Plan for Routine Disposal
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3] Attempting to neutralize or chemically treat this compound in a laboratory setting without validated procedures is strongly discouraged due to the potential for hazardous reactions.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, clearly labeled, and compatible waste container.[3]
-
Containerization: Use a sealable, leak-proof container for waste collection. Ensure the container is made of a material compatible with the chemical. The original product container, if empty, can be used for waste collection but must be clearly relabeled as "Hazardous Waste: this compound".
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes the chemical name, concentration, and associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials, particularly acids and strong oxidizing agents.[1][4]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Absorption: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill waste is considered hazardous and must be disposed of following the operational plan outlined above.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]
Chemical Reactivity and Incompatibilities
Understanding the chemical reactivity of this compound is crucial for safe handling and storage.
Key Incompatibilities:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Violent reactions, fire, or explosion.[1][4] |
| Strong Acids | May produce highly toxic hydrogen cyanide gas. |
| Heat, Flames, and Sparks | The compound is combustible and may decompose under fire conditions to produce toxic gases such as carbon monoxide and nitrogen oxides.[1][4] |
Theoretical Decontamination and Degradation Approaches (For Research and Development Use Only)
The following are general chemical degradation methods that may be applicable to aminonitriles. These are not recommended disposal procedures for a standard laboratory setting and would require thorough investigation and validation by qualified personnel before any application.
1. Alkaline Hydrolysis:
Nitriles can be hydrolyzed to carboxylic acids under basic conditions.[5] This process typically involves heating the nitrile with a solution of a strong base, such as sodium hydroxide.[5] The reaction would convert the nitrile group to a carboxylate salt and liberate ammonia.[5]
-
Generalized Reaction: R-CN + NaOH + H₂O → R-COONa + NH₃
2. Oxidation:
Oxidizing agents, such as sodium hypochlorite (bleach), can be used to degrade similar compounds. However, the reaction of bleach with amines can be complex and potentially violent. The oxidation of nitriles is also possible but may require specific catalysts and conditions.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 1-Aminocyclohexanecarbonitrile
Essential Safety and Handling Guide for 1-Aminocyclohexanecarbonitrile
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety.
Hazard Identification and Quantitative Data
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1]
Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [1][3] |
| Molecular Weight | 124.18 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Boiling Point | 236.2°C at 760 mmHg | [2] |
| Flash Point | 96.6°C | [2] |
| Oral Toxicity (LDLo, rat) | 200 mg/kg | [5] |
| Dermal Toxicity (LDLo, rabbit) | 200 mg/kg | [5] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical. The following workflow outlines the necessary steps from preparation to waste management.
Caption: Workflow for handling this compound.
Procedural Guidance: Step-by-Step
Pre-Handling and Preparation
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood.[2] Ensure adequate ventilation.[4][6]
-
Personal Protective Equipment (PPE) : Before entering the work area, don the following PPE:
-
Hand Protection : Chemical-resistant nitrile gloves are required.[2][7][8][9] Inspect gloves for any tears or punctures before use.[6]
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[2][6]
-
Skin and Body Protection : Wear a laboratory coat and ensure exposed skin is covered.[2] For larger quantities or where splashing is likely, consider additional protective clothing.
-
-
Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible. Have a spill kit with an inert absorbent material (e.g., sand or vermiculite) prepared.[2]
Handling Protocol
-
Transport : When moving the chemical, keep it in a sealed, clearly labeled container.
-
Aliquotting and Weighing : Perform all manipulations, including weighing and transferring, inside the chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Reaction Setup : Keep all containers tightly closed when not in use.[4][6] Avoid contact with incompatible materials such as strong oxidizing agents.[2]
-
Heating : Avoid direct heat, flames, and sparks.[2] If heating is necessary, use a well-controlled system (e.g., a heating mantle or water bath).
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing.[2] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[2][6] If breathing is difficult or symptoms persist, seek medical attention.[2]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.[2]
-
Spill Response :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[2]
-
Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal.[4]
-
Do not allow the material to enter drains or water courses.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
-
Chemical Waste : All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations through an approved waste disposal plant.[2][4]
-
Contaminated Materials : Any PPE, absorbent materials, or labware that has come into contact with the chemical must be disposed of as hazardous waste. Place these items in a sealed, labeled container for disposal.
-
Decontamination : Thoroughly decontaminate all work surfaces and equipment after use. Wash hands thoroughly after handling the chemical and before leaving the laboratory.[2]
References
- 1. This compound | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. business.medtecs.com [business.medtecs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
